molecular formula C10H16ClNO B591836 (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride CAS No. 856562-95-3

(R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride

Cat. No.: B591836
CAS No.: 856562-95-3
M. Wt: 201.694
InChI Key: MRMOMOWBZZIRBU-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H16ClNO and its molecular weight is 201.694. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1R)-1-(3-methoxyphenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-3-10(11)8-5-4-6-9(7-8)12-2;/h4-7,10H,3,11H2,1-2H3;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMOMOWBZZIRBU-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC(=CC=C1)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (R)-1-(3-Methoxyphenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical and chemical properties of (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride. Designed for professionals in research and drug development, this document synthesizes technical data with practical insights to support laboratory work and formulation studies.

Introduction: A Chiral Building Block of Pharmaceutical Interest

This compound is a chiral amine of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif is a key component in the synthesis of various biologically active compounds. The presence of a stereocenter dictates a specific three-dimensional arrangement, which is often crucial for selective interaction with biological targets. This guide focuses on the fundamental physical properties that are critical for its handling, characterization, and application in a research and development setting.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the bedrock of its successful application. These parameters influence everything from reaction kinetics and purification strategies to formulation and bioavailability.

General and Structural Information

The foundational identity of this compound is established by its chemical formula, molecular weight, and structure. This information is pivotal for stoichiometric calculations, analytical characterization, and understanding its chemical nature.

PropertyValueSource(s)
Chemical Name (1R)-1-(3-methoxyphenyl)-1-propanamine hydrochloride[1][2]
CAS Number 856562-95-3[1][2]
Molecular Formula C₁₀H₁₆ClNO[1][2]
Molecular Weight 201.7 g/mol [1]
Physical Form White to Yellow Solid[3]
graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];

Figure 1: 2D structure of this compound.

Thermal Properties

Thermal properties such as melting and boiling points are critical for determining appropriate storage conditions, purification techniques (like recrystallization and distillation), and reaction temperatures.

PropertyValueRemarksSource(s)
Melting Point ~170°CThis value is reported by a single source and should be confirmed experimentally.[4]
Boiling Point Data not availableAs a salt, this compound is expected to have a high boiling point and may decompose before boiling at atmospheric pressure.

Expert Insight: The hydrochloride salt form significantly increases the melting point compared to the free base due to the formation of a stable crystal lattice. This crystalline nature is advantageous for purification by recrystallization and for the stability of the solid material.

Solubility Profile

Solubility is a paramount consideration in drug development, influencing everything from reaction solvent selection to formulation for in vivo studies. The hydrochloride salt form is intentionally designed to enhance aqueous solubility compared to the free amine.

SolventExpected SolubilityRationale
Water SolubleThe ionic nature of the hydrochloride salt promotes solubility in polar protic solvents like water.
Alcohols (e.g., Methanol, Ethanol) SolubleThese polar protic solvents can solvate both the ammonium cation and the chloride anion.
Non-polar organic solvents (e.g., Hexane, Toluene) InsolubleThe high polarity of the salt makes it immiscible with non-polar solvents.
Polar aprotic solvents (e.g., DMSO, DMF) Likely solubleThese solvents have high dielectric constants and can solvate the ions, although perhaps less effectively than protic solvents.

Causality in Experimental Choices: When developing a synthesis or purification protocol, the differential solubility of the free base and the hydrochloride salt is often exploited. For instance, during an extraction workflow, the free amine can be extracted into an organic solvent, while the hydrochloride salt will preferentially partition into an aqueous phase. This principle is fundamental to the purification of many amine-containing compounds.

graph "Solubility_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Figure 2: Logic of solubility-based extraction for purification.

Analytical Characterization: A Self-Validating System

Robust analytical methods are essential for confirming the identity, purity, and stereochemical integrity of this compound.

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR:

    • Aromatic protons: Signals expected in the range of 6.5-7.5 ppm, showing characteristic splitting patterns for a meta-substituted benzene ring.

    • Methine proton (-CH-N): A multiplet signal adjacent to the chiral center.

    • Methoxy protons (-OCH₃): A singlet around 3.8 ppm.

    • Ethyl protons (-CH₂CH₃): A multiplet for the methylene group and a triplet for the methyl group.

    • Amine protons (-NH₃⁺): A broad signal, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR:

    • Aromatic carbons: Multiple signals in the range of 110-160 ppm.

    • Methine carbon (-CH-N): A signal in the aliphatic region.

    • Methoxy carbon (-OCH₃): A signal around 55 ppm.

    • Ethyl carbons (-CH₂CH₃): Two signals in the aliphatic region.

Mass Spectrometry (MS):

  • Expected [M+H]⁺: The mass of the free amine is 165.23 g/mol . In positive ion mode mass spectrometry, the protonated molecule ([M+H]⁺) would be observed at an m/z of approximately 166.12.[5][6]

Chromatographic Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity and, crucially, the enantiomeric excess of chiral compounds.

Protocol for Chiral HPLC Method Development:

The successful chiral separation of amines is highly dependent on the choice of the chiral stationary phase (CSP) and the mobile phase composition. Polysaccharide-based CSPs are often effective for a wide range of chiral compounds, including amines.

  • Column Selection:

    • Initial Screening: A polysaccharide-based chiral column, such as one derived from amylose or cellulose phenylcarbamates, is a robust starting point.[4]

    • Rationale: These CSPs offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, which are effective for resolving enantiomers of aromatic amines.[7]

  • Mobile Phase Selection:

    • Normal Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used.

    • Mobile Phase Additives: The addition of a small percentage (typically 0.1%) of a basic modifier like diethylamine or a suitable acidic modifier is often necessary to achieve good peak shape and resolution for amines.[8] This is a critical step, as the amine can interact strongly with the silica support of the stationary phase, leading to peak tailing. The additive competes for these active sites, resulting in improved chromatography.

  • Detection:

    • UV detection is suitable due to the presence of the phenyl ring. A wavelength of around 254 nm or 220 nm is a good starting point.

  • Method Validation:

    • Once a separation is achieved, the method must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness.[5]

graph "HPLC_Method_Development" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Figure 3: A generalized workflow for chiral HPLC method development.

Safety and Handling

As with any chemical reagent, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][9]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][9]

  • Storage: Store in an inert atmosphere at room temperature.[3] The hydrochloride salt is generally less volatile and more stable than the free base.

Conclusion

This compound is a valuable chiral building block with well-defined, albeit not extensively published, physical properties. Its solid, crystalline nature and enhanced aqueous solubility (relative to its free base) make it a convenient and stable material for use in organic synthesis and pharmaceutical research. The key to its successful application lies in the understanding and utilization of its fundamental physicochemical properties, particularly its solubility characteristics and the methods for confirming its chemical and stereochemical purity. This guide provides a foundational understanding to aid researchers in their endeavors with this important molecule.

References

  • Lee, W., et al. (2021).
  • ResearchGate. A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • PubMed. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]

  • PubChem. (R)-1-(3-Methoxyphenyl)ethylamine. [Link]

  • PubChemLite. 3-(3-methoxyphenyl)propan-1-amine hydrochloride (C10H15NO). [Link]

Sources

An In-depth Technical Guide to (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride, a chiral amine of significant interest in medicinal chemistry and pharmacological research. This document delves into its core physicochemical properties, analytical methodologies for its characterization and stereoselective analysis, synthetic considerations, and its broader context within the pharmacologically active class of substituted phenethylamines.

Core Molecular and Physicochemical Profile

This compound is a chiral molecule belonging to the phenethylamine class, which is known for its diverse psychoactive properties.[1] The presence of a methoxy group on the phenyl ring and a chiral center at the alpha-carbon of the ethylamine side chain are key structural features that define its chemical and biological characteristics.[1]

The hydrochloride salt form enhances the compound's stability and water solubility, making it suitable for research and development applications.

Table 1: Key Physicochemical and Identification Data

PropertyValueSource(s)
Molecular Weight 201.694 g/mol (or 201.7 g/mol )[2][3]
Molecular Formula C₁₀H₁₆ClNO[2]
CAS Number 856562-95-3[2]
Synonyms (1R)-1-(3-methoxyphenyl)-1-propanamine hydrochloride
Physical Form White to yellow solid
Storage Room temperature, under inert atmosphere[4]
Purity Typically ≥95%[4]

The Critical Role of Chirality in Phenethylamines

The stereochemistry of this compound is of paramount importance. It is well-established that the enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and metabolic profiles.[5] This is because biological systems, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer.[6]

The phenethylamine scaffold is the backbone for numerous endogenous neurotransmitters, including dopamine and norepinephrine, as well as a vast array of synthetic drugs that act as central nervous system stimulants, hallucinogens, and entactogens.[6] The specific substitutions on the phenyl ring and the side chain dictate the compound's interaction with monoamine neurotransmitter systems.[6] As a chiral amine, this compound is a valuable building block in asymmetric synthesis, enabling the creation of enantiomerically pure pharmaceutical agents.[4] Its structural similarity to known bioactive amines makes it a compound of interest for studying receptor interactions and neurotransmitter modulation, with potential applications in the development of antidepressant or anxiolytic agents.[4]

Synthetic Approaches and Considerations

The synthesis of chiral amines like (R)-1-(3-Methoxyphenyl)propan-1-amine typically involves asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis: Modern synthetic methods often employ chiral auxiliaries or catalysts to achieve high enantioselectivity. A common strategy involves the reductive amination of a corresponding ketone (3-methoxypropiophenone) using a chiral amine as a chiral auxiliary. Subsequent removal of the auxiliary yields the desired enantiomerically enriched amine.

Resolution of Racemic Mixtures: A classical approach involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then liberated from the separated diastereomeric salt by treatment with a base.

The final step in preparing the title compound involves the formation of the hydrochloride salt by treating the free amine with hydrochloric acid.

G cluster_synthesis General Synthetic Workflow ketone 3-Methoxypropiophenone racemic_amine Racemic 1-(3-Methoxyphenyl)propan-1-amine ketone->racemic_amine Reductive Amination diastereomeric_salts Diastereomeric Salts racemic_amine->diastereomeric_salts Salt Formation resolving_agent Chiral Resolving Agent (e.g., Tartaric Acid) resolving_agent->diastereomeric_salts separation Fractional Crystallization diastereomeric_salts->separation r_salt (R)-Amine Diastereomeric Salt separation->r_salt liberation Base Treatment r_salt->liberation r_amine (R)-1-(3-Methoxyphenyl)propan-1-amine (Free Base) liberation->r_amine final_product (R)-1-(3-Methoxyphenyl)propan-1-amine HCl r_amine->final_product Salt Formation hcl HCl hcl->final_product

Caption: A generalized workflow for the synthesis of this compound via resolution.

Analytical Methodologies for Characterization and Chiral Purity

The comprehensive analysis of this compound requires a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and enantiomeric excess.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the δ 6.5-7.5 ppm range), the methoxy group protons (a singlet around δ 3.8 ppm), the methine proton adjacent to the nitrogen (a multiplet), the methylene protons of the propyl chain (multiplets), and the terminal methyl group protons (a triplet). The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the propyl-amine side chain.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For the free base, the molecular ion peak [M]⁺ would be observed at m/z 179. The hydrochloride salt will typically not be observed directly; instead, the spectrum will show the protonated molecule [M+H]⁺ of the free base at m/z 180. Common fragmentation pathways for phenethylamines involve cleavage of the C-C bond alpha to the nitrogen atom.

Chromatographic Analysis for Purity and Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds.[7]

  • Principle: The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used and effective for separating a broad range of chiral compounds, including amines.[8]

  • Methodology: A typical method would involve a normal-phase or reversed-phase separation on a column such as a Chiralpak® or Chiralcel®. The mobile phase composition, often a mixture of an alkane (like hexane) and an alcohol (like isopropanol or ethanol) with a basic or acidic modifier, is optimized to achieve baseline separation of the (R) and (S) enantiomers.[8]

Gas Chromatography (GC): GC can also be employed for the enantiomeric analysis of chiral amines, often requiring derivatization.

  • Principle: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral GC column.[5]

  • Methodology: A common approach involves derivatization with a reagent like S-(-)-N-(trifluoroacetyl)prolyl chloride.[5] The resulting diastereomeric amides are then analyzed by GC-MS or GC-FID.

G cluster_analytical Analytical Workflow for Chiral Purity sample Sample of (R)-1-(3-Methoxyphenyl) propan-1-amine HCl hplc Chiral HPLC Analysis sample->hplc derivatization Derivatization with Chiral Reagent sample->derivatization separation_hplc Separation on Chiral Stationary Phase hplc->separation_hplc gc GC Analysis (after derivatization) separation_gc Separation of Diastereomers on Achiral Column gc->separation_gc derivatization->gc detection_hplc UV/MS Detection separation_hplc->detection_hplc detection_gc FID/MS Detection separation_gc->detection_gc result Determination of Enantiomeric Excess (e.e.) detection_hplc->result detection_gc->result

Caption: A typical analytical workflow for determining the enantiomeric purity of chiral amines.

Safety and Handling

This compound should be handled with care in a laboratory setting. Based on the safety information for this and structurally similar compounds, the following precautions are advised:

  • Hazard Statements: May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. Use in a well-ventilated area or under a chemical fume hood.[9] Wear protective gloves, protective clothing, eye protection, and face protection.[9] Wash hands thoroughly after handling.

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If inhaled, move the person to fresh air.[9] If swallowed, rinse mouth and seek medical attention.[9]

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and detailed safety information.[9][10][11][12]

Conclusion

This compound is a valuable chiral building block with significant potential in pharmaceutical research and development. Its well-defined molecular weight and structure, combined with its relationship to the pharmacologically important phenethylamine class, make it a key compound for the synthesis of novel, enantiomerically pure therapeutic agents. A thorough understanding of its physicochemical properties, synthetic routes, and appropriate analytical methodologies for stereoselective analysis is crucial for its effective application in drug discovery. The principles and protocols outlined in this guide provide a solid foundation for researchers and scientists working with this and related chiral amines.

References

  • Wu, C. H., et al. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods, 54(1-3), 103-13.
  • MySkinRecipes. This compound. Available at: [Link]

  • PubChem. 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride, (2R,3R)-. Available at: [Link]

  • Wikipedia. Substituted phenethylamine. Available at: [Link]

  • MySkinRecipes. This compound Product Description. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Aribo Biotechnology. (R)-1-(3-甲氧苯基)丙烷-1-胺盐酸. Available at: [Link]

  • Chemsrc. (R)-1,3-dibromobutane. Available at: [Link]

  • National Institutes of Health. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Available at: [Link]

  • Phenomenex. Chiral HPLC Separations. Available at: [Link]

  • Google Patents. New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • Stringham, R. W., & Ye, Y. K. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.

Sources

(R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride mechanism of action.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of (R)-1-(3-Methoxyphenyl)propan-1-amine Hydrochloride

Abstract

This compound is a chiral amine whose pharmacological profile is not extensively documented in publicly available literature. Its structural similarity to known psychoactive molecules, particularly those within the phenethylamine class, suggests a potential for interaction with central nervous system targets. This guide, intended for researchers and drug development professionals, outlines a comprehensive, multi-tiered strategy for the systematic investigation of its mechanism of action. We will proceed from foundational in silico predictions to detailed in vitro and in vivo validation, providing not just protocols, but the strategic rationale that underpins a robust mechanistic investigation.

Structural Analysis and Target Hypothesis Generation

The initial step in any mechanistic study is a thorough analysis of the molecule's structure. This compound is a primary amine with a phenyl ring substituted with a methoxy group at the meta position. This core structure is a common scaffold in many centrally-acting compounds.

  • Phenethylamine Backbone: The core ethylamine chain attached to a phenyl ring is the hallmark of the phenethylamine class, which includes endogenous neurotransmitters like dopamine and norepinephrine, as well as synthetic stimulants and psychedelics.

  • Chirality: The (R)-enantiomer designation is critical, as stereochemistry often dictates receptor affinity and functional activity. For instance, (S)-amphetamine is significantly more potent as a CNS stimulant than (R)-amphetamine.

  • 3-Methoxy Group: The substitution on the phenyl ring can modulate receptor affinity and selectivity, as well as metabolic stability. The meta-methoxy group is present in compounds known to interact with serotonin and adrenergic receptors.

Based on these structural features, a primary hypothesis is that this compound may act as a modulator of monoamine systems. Plausible primary targets include:

  • Monoamine Transporters: Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin Transporter (SERT).

  • Trace Amine-Associated Receptors (TAARs): Particularly TAAR1, a key regulator of monoamine function.

  • Serotonin (5-HT) Receptors: Specifically, subtypes like 5-HT1A, 5-HT2A, and 5-HT2C.

  • Adrenergic Receptors: Alpha and beta subtypes.

A Phased Approach to Mechanistic Elucidation: From Prediction to In Vivo Validation

A robust investigation into a novel compound's mechanism of action requires a hierarchical approach. We begin with broad, cost-effective screening and progressively refine our focus with more complex, physiologically relevant assays.

Phase I: In Silico and Initial In Vitro Profiling

The objective of this phase is to rapidly screen for potential high-affinity targets to guide subsequent, more resource-intensive experiments.

Before committing to wet-lab experiments, computational modeling can provide valuable initial insights.

  • Pharmacophore Modeling: Compare the 3D structure of the compound against pharmacophore models of known monoamine transporter inhibitors and receptor ligands.

  • Molecular Docking: Dock the compound into the crystal structures or homology models of high-priority targets like DAT, SERT, and 5-HT2A receptors to predict binding poses and estimate binding affinity.

The most direct way to identify primary targets is to screen the compound against a large panel of receptors, transporters, and enzymes. Commercial services offer comprehensive screening panels (e.g., the Eurofins BioPrint® panel) that can test for binding at over 100 different sites. This is a crucial, unbiased step to identify both on-target and potential off-target interactions that could contribute to the overall pharmacological effect or toxicity profile.

Table 1: Example Data from a Hypothetical Broad-Panel Screen

Target% Inhibition at 10 µM
Dopamine Transporter (DAT)85%
Serotonin Transporter (SERT)72%
Norepinephrine Transporter (NET)45%
Serotonin Receptor (5-HT2A)68%
Sigma-1 Receptor55%
M1 Muscarinic Receptor<10%

Data is hypothetical and for illustrative purposes only.

The results from this broad screen would allow us to prioritize targets for further investigation. Based on the hypothetical data in Table 1, DAT, SERT, and the 5-HT2A receptor would be high-priority targets.

Phase II: Quantitative In Vitro Characterization

This phase focuses on quantifying the interactions with the primary targets identified in Phase I and determining the functional consequence of these interactions.

To quantify the binding affinity (Ki) for the highest-priority targets, competitive radioligand binding assays are the gold standard.

Protocol: DAT Radioligand Binding Assay

  • Tissue Preparation: Utilize rat striatal tissue, which is rich in DAT, or cell lines stably expressing human DAT (hDAT). Homogenize the tissue in a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Assay Setup: In a 96-well plate, combine the membrane homogenate, a known concentration of a specific radioligand (e.g., [³H]WIN 35,428), and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the plates at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC50, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Binding affinity does not reveal the functional activity of the compound. For G-protein coupled receptors (GPCRs) like the 5-HT2A receptor, functional assays typically measure downstream second messengers. For transporters, we must distinguish between uptake inhibition and substrate-mediated release.

Protocol: Neurotransmitter Uptake Assay

  • Preparation: Use synaptosomes prepared from specific brain regions (e.g., striatum for DAT, cortex for SERT) or HEK293 cells expressing the transporter of interest.

  • Assay: Pre-incubate the synaptosomes or cells with various concentrations of the test compound or a known inhibitor (e.g., cocaine).

  • Initiation: Add a low concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine).

  • Incubation: Incubate for a short period at 37°C.

  • Termination: Terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Analysis: Quantify the accumulated radioactivity. A reduction in radioactivity indicates inhibition of uptake.

Protocol: Neurotransmitter Release Assay

  • Loading: Pre-load synaptosomes or cells with a radiolabeled neurotransmitter.

  • Washing: Wash the cells to remove excess external radioactivity.

  • Stimulation: Add the test compound at various concentrations and incubate for a defined period.

  • Measurement: Measure the amount of radioactivity released into the supernatant. An increase in released radioactivity suggests the compound is a substrate and releasing agent.

G cluster_transporter Monoamine Transporter cluster_compound Compound Action cluster_outcomes Potential Functional Outcomes Transporter DAT/SERT/NET Intracellular Intracellular Space (High Neurotransmitter Conc.) Transporter->Intracellular Inhibitor Uptake Inhibition (Blocks Reuptake) Transporter->Inhibitor If Inhibitor Releaser Substrate-Mediated Release (Reverses Transport) Transporter->Releaser If Releaser Extracellular Extracellular Space (Low Neurotransmitter Conc.) Extracellular->Transporter Neurotransmitter Reuptake Compound (R)-1-(3-Methoxyphenyl) propan-1-amine hydrochloride Compound->Transporter Binds to Transporter

Caption: Differentiating transporter inhibitor vs. releaser activity.

Phase III: In Vivo Target Engagement and Behavioral Consequences

The final phase is to determine if the in vitro findings translate to a physiological and behavioral response in a living organism.

Microdialysis is a powerful technique to measure changes in extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing direct evidence of target engagement.

Workflow: In Vivo Microdialysis

  • Surgery: Implant a microdialysis probe into a target brain region (e.g., the nucleus accumbens to study dopamine release).

  • Recovery: Allow the animal to recover from surgery.

  • Baseline: Perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples.

  • Drug Administration: Administer the test compound (e.g., via intraperitoneal injection).

  • Sample Collection: Continue to collect dialysate samples at regular intervals.

  • Analysis: Analyze the concentration of neurotransmitters (dopamine, serotonin, etc.) in the dialysate using HPLC coupled with electrochemical detection.

An increase in extracellular dopamine following administration would be consistent with DAT inhibition or release.

G Start Start: Freely Moving Animal with Probe Implanted Surgery Probe Implantation (e.g., Nucleus Accumbens) Baseline Collect Baseline Dialysate Samples Start->Baseline 1. Establish Baseline Admin Administer Compound (i.p., s.c., or p.o.) Baseline->Admin 2. Introduce Variable Collect Collect Post-Dose Dialysate Samples Admin->Collect 3. Measure Effect Analysis Analyze Samples via HPLC-ED Collect->Analysis 4. Quantify End End: Neurotransmitter Concentration Profile Analysis->End

Caption: In vivo microdialysis experimental workflow.

Behavioral assays are essential to characterize the overall psychoactive profile of the compound. The choice of assay should be guided by the in vitro results.

  • Locomotor Activity: To assess stimulant or sedative effects. A DAT/NET inhibitor or releaser would be expected to increase locomotor activity.

  • Forced Swim Test / Tail Suspension Test: To screen for potential antidepressant-like effects, which could be mediated by SERT or NET interactions.

  • Drug Discrimination: To determine if the subjective effects of the compound are similar to known classes of drugs (e.g., stimulants like cocaine or amphetamine).

Synthesizing the Data: Building a Mechanistic Model

The power of this phased approach lies in the integration of data from all levels of analysis. For instance, if the compound:

  • Binds with high affinity to DAT and SERT (Binding Assays).

  • Acts as a potent releaser at DAT and a weaker uptake inhibitor at SERT (Functional Assays).

  • Significantly increases extracellular dopamine and, to a lesser extent, serotonin in the nucleus accumbens (Microdialysis).

  • Causes hyperlocomotion in rats (Behavioral Assay).

We can then construct a primary mechanism of action: "this compound is a potent dopamine-releasing agent with secondary serotonin uptake-inhibiting properties, resulting in a stimulant behavioral profile."

References

As this guide outlines a hypothetical investigation, the references provided are to authoritative sources for the described methodologies and concepts, which would be essential for any researcher undertaking such a study.

  • Cheng-Prusoff Equation: Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]

  • Principles of Radioligand Binding Assays: Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237. [Link]

  • Neurotransmitter Transporter Assays: Sitte, H. H., & Freissmuth, M. (2015). The reverse operation of monoamine transporters. In Neurotransmitter Transporters (pp. 115-133). Springer, Vienna. [Link]

  • In Vivo Microdialysis Methodology: Chaurasia, C. S., Müller, M., & Sawchuk, R. J. (1999). Microdialysis in the investigation of drug-drug interactions. Methods, 19(1), 48-61. [Link]

  • Behavioral Pharmacology Models: Cryan, J. F., & Holmes, A. (2005). The ascent of mouse: advances in modelling human depression and anxiety. Nature reviews Drug discovery, 4(9), 775-790. [Link]

  • Eurofins BioPrint® Panel: A commercial service for broad-panel pharmacological profiling. (Note: This is a commercial service, not a peer-reviewed paper, but is an authoritative example of the methodology). [Link]

An In-Depth Technical Guide to the Pharmacological Profile of (R)-1-(3-Methoxyphenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride is a chiral phenethylamine derivative with significant potential for impacting the central nervous system. As a member of a chemical class known for its interaction with monoamine neurotransmitter systems, this compound is a subject of interest in the fields of neuroscience and pharmacology. This technical guide provides a comprehensive overview of its chemical properties, and based on established structure-activity relationships of analogous compounds, outlines its anticipated pharmacological profile. This includes a detailed exploration of its likely mechanism of action as a monoamine reuptake inhibitor, its expected pharmacokinetic and toxicological properties, and established experimental protocols for its empirical evaluation. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating this and related molecules.

Introduction and Chemical Properties

This compound is a primary amine that belongs to the phenethylamine class of compounds. The presence of a methoxy group on the phenyl ring at the meta position and a chiral center at the first carbon of the propane chain are key structural features that are expected to dictate its pharmacological activity.[1] It is primarily utilized in pharmaceutical research as a key intermediate in the synthesis of more complex therapeutic agents, particularly those targeting the central nervous system, with potential applications as an antidepressant or anxiolytic.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₆ClNO
Molecular Weight 201.69 g/mol
CAS Number 856562-95-3
Appearance White to yellow solid
Storage Room temperature, under inert gas

Predicted Pharmacological Profile: A Focus on Monoamine Transporters

While direct pharmacological data for this compound is not extensively available in peer-reviewed literature, its structural similarity to a well-established class of monoamine reuptake inhibitors allows for a reasonably confident prediction of its mechanism of action.

Inferred Mechanism of Action: Inhibition of Monoamine Reuptake

The core structure of this compound is closely related to known inhibitors of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increase in the extracellular concentrations of serotonin, norepinephrine, and dopamine, which is the mechanism of action for many clinically effective antidepressants and anxiolytics.

The presence and position of the methoxy group on the phenyl ring are critical determinants of both the potency and selectivity of interaction with the monoamine transporters. Structure-activity relationship (SAR) studies of related methoxyphenylalkylamines have demonstrated that substitutions at the meta-position can confer significant activity at these transporters.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase VMAT2 VMAT2 Vesicle Synaptic Vesicle (Monoamines) VMAT2->Vesicle Repackaging Monoamines Vesicle->Monoamines Release SERT SERT SERT->MAO Metabolism SERT->VMAT2 NET NET NET->MAO Metabolism NET->VMAT2 DAT DAT DAT->MAO Metabolism DAT->VMAT2 Compound (R)-1-(3-Methoxyphenyl) propan-1-amine HCl Compound->SERT Inhibition Compound->NET Inhibition Compound->DAT Inhibition Monoamines->SERT Reuptake Monoamines->NET Reuptake Monoamines->DAT Reuptake Receptors Postsynaptic Receptors Monoamines->Receptors Binding & Signal Transduction

Figure 1: Predicted mechanism of action of this compound.

Expected Pharmacodynamics

Based on its inferred mechanism of action, this compound is expected to exhibit a pharmacological profile consistent with that of a monoamine reuptake inhibitor. The relative potency for SERT, NET, and DAT will determine its specific classification (e.g., SSRI, SNRI, or triple reuptake inhibitor) and its therapeutic potential and side-effect profile. Given the structural similarities to compounds with known antidepressant and anxiolytic properties, it is plausible that this molecule could demonstrate similar efficacy in relevant preclinical models.

Anticipated Pharmacokinetics (ADME) and Toxicology

A comprehensive understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its toxicological profile, is critical for drug development. While specific data for this compound is not available, general expectations for a small molecule of this class can be outlined.

Absorption and Distribution

As a small, lipophilic amine, this compound is likely to be well-absorbed orally and to readily cross the blood-brain barrier to exert its effects on the central nervous system. Its distribution throughout the body will be influenced by its physicochemical properties, such as its pKa and lipophilicity.

Metabolism and Excretion

The metabolism of this compound is anticipated to occur primarily in the liver, mediated by cytochrome P450 (CYP) enzymes. Potential metabolic pathways include N-dealkylation, O-demethylation of the methoxy group, and hydroxylation of the aromatic ring, followed by conjugation with glucuronic acid or sulfate. The resulting metabolites would then be excreted primarily through the kidneys.

Toxicology

The toxicological profile of this compound would need to be determined through a standard battery of in vitro and in vivo studies. Potential toxicities could be related to its primary pharmacological activity (e.g., cardiovascular effects due to increased norepinephrine levels) or off-target effects. Acute and chronic toxicity studies in animal models would be necessary to establish a safety profile.

Experimental Protocols for Pharmacological Characterization

To empirically determine the pharmacological profile of this compound, a series of in vitro and in vivo experiments are required.

In Vitro Monoamine Transporter Binding and Uptake Assays

Objective: To determine the binding affinity (Ki) and functional inhibition potency (IC₅₀) of the compound at SERT, NET, and DAT.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing human SERT, NET, or DAT.

  • Radioligand Binding Assays:

    • Incubate the cell membranes with a specific radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT) in the presence of increasing concentrations of this compound.

    • After incubation, separate bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation.

  • Synaptosomal Uptake Assays:

    • Prepare synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

    • Pre-incubate the synaptosomes with varying concentrations of the test compound.

    • Initiate uptake by adding the respective radiolabeled monoamine ([³H]serotonin, [³H]norepinephrine, or [³H]dopamine).

    • Terminate the uptake reaction by rapid filtration and washing.

    • Measure the amount of radioactivity taken up by the synaptosomes.

    • Determine the IC₅₀ value for the inhibition of uptake.

In_Vitro_Workflow cluster_binding Radioligand Binding Assay cluster_uptake Synaptosomal Uptake Assay Membrane_Prep Prepare Membranes (hSERT, hNET, hDAT) Incubation_Binding Incubate with Radioligand & Test Compound Membrane_Prep->Incubation_Binding Filtration_Binding Separate Bound/Free Radioligand Incubation_Binding->Filtration_Binding Quantification_Binding Quantify Radioactivity Filtration_Binding->Quantification_Binding Ki_Calc Calculate Ki Quantification_Binding->Ki_Calc Synaptosome_Prep Prepare Brain Synaptosomes Preincubation Pre-incubate with Test Compound Synaptosome_Prep->Preincubation Uptake_Initiation Add Radiolabeled Monoamine Preincubation->Uptake_Initiation Uptake_Termination Terminate Uptake Uptake_Initiation->Uptake_Termination Quantification_Uptake Quantify Radioactivity Uptake_Termination->Quantification_Uptake IC50_Calc Calculate IC50 Quantification_Uptake->IC50_Calc

Figure 2: Experimental workflow for in vitro characterization.

In Vivo Behavioral Assays

Objective: To assess the potential antidepressant- and anxiolytic-like effects of the compound in rodent models.

Commonly Used Models:

  • Forced Swim Test (FST): Measures behavioral despair in rodents. A decrease in immobility time is indicative of an antidepressant-like effect.

  • Tail Suspension Test (TST): Another model of behavioral despair where a reduction in immobility time suggests antidepressant activity.

  • Elevated Plus Maze (EPM): Assesses anxiety-like behavior. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.

  • Marble Burying Test: Measures anxiety and obsessive-compulsive-like behaviors. A decrease in the number of marbles buried suggests anxiolytic or anti-compulsive effects.

ADME and Toxicology Studies

A standard battery of in vitro and in vivo ADME and toxicology studies should be conducted in compliance with regulatory guidelines. These include:

  • In Vitro ADME:

    • Metabolic stability in liver microsomes and hepatocytes.

    • CYP450 inhibition and induction assays.

    • Plasma protein binding.

    • Cell permeability assays (e.g., Caco-2).

  • In Vivo Pharmacokinetics:

    • Determine key PK parameters (Cmax, Tmax, AUC, half-life, bioavailability) in a relevant animal species (e.g., rat) after intravenous and oral administration.

  • Toxicology:

    • Acute toxicity studies to determine the maximum tolerated dose.

    • Repeat-dose toxicity studies to evaluate potential target organ toxicities.

    • Genotoxicity and safety pharmacology studies.

Conclusion

This compound represents a promising chemical scaffold for the development of novel therapeutics targeting the central nervous system. Based on its structural characteristics and the well-established pharmacology of related phenethylamines, it is predicted to function as a monoamine reuptake inhibitor. This guide provides a framework for its further investigation, outlining its expected pharmacological profile and the necessary experimental steps to empirically validate these predictions. Comprehensive in vitro and in vivo characterization is essential to fully elucidate its therapeutic potential and to establish a robust safety and efficacy profile for any future clinical development.

References

  • PubChem. (1R)-1-(3-methoxyphenyl)propan-1-amine hydrochloride. National Center for Biotechnology Information. [Link]

  • MySkinRecipes. This compound. [Link]

  • Google Patents. New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • Kaur, H., et al. (2009). Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes. Bioorganic & Medicinal Chemistry Letters, 19(24), 6865-6868. [Link]

Sources

(R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride solubility data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (R)-1-(3-Methoxyphenyl)propan-1-amine Hydrochloride

Authored by: Senior Application Scientist

Introduction to this compound

This compound is a chiral chemical compound belonging to the phenethylamine class.[1] Its structure, featuring a methoxy group on the phenyl ring, makes it a subject of interest in neuroscience and pharmacological research, often as an intermediate in the synthesis of therapeutic agents.[2] The hydrochloride salt form of this amine is intentionally created to enhance its stability and solubility, key attributes for its application in chemical and biological systems.[1][3]

As an amine hydrochloride, this compound is a polar, ionic salt.[4] This fundamental characteristic dictates its general solubility behavior. It is anticipated to be more soluble in polar protic solvents, such as water and lower alcohols (e.g., methanol, ethanol), where ion-dipole interactions and hydrogen bonding can effectively solvate the ions.[4] Conversely, its solubility is expected to be significantly lower in nonpolar aprotic solvents like hexane or toluene.[4] Understanding the precise solubility is crucial for a range of applications, including formulation development, reaction chemistry, and interpreting biological activity.

Physicochemical Properties Influencing Solubility

The solubility of a compound is governed by a complex interplay of its physicochemical properties and the nature of the solvent. For this compound, key factors include:

  • Ionic Nature: The hydrochloride salt form dissociates in polar solvents, leading to the formation of ions that can be effectively solvated.

  • Hydrogen Bonding: The amine group and the chloride ion can participate in hydrogen bonding with protic solvents, contributing to its solubility.

  • pH of the Solution: The solubility of amine salts can be influenced by the pH of the aqueous medium.[3]

  • Temperature: The solubility of most solid compounds, including this salt, is temperature-dependent, generally increasing with a rise in temperature.[3]

  • Polymorphism: The existence of different crystalline forms (polymorphs) can lead to variations in solubility. It is a critical factor to consider in drug development.

Experimental Determination of Equilibrium Solubility

To obtain reliable and reproducible solubility data, a robust experimental protocol is essential. The isothermal equilibrium method is a widely accepted technique for this purpose.[4] This section provides a detailed, step-by-step methodology for determining the equilibrium solubility of this compound.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (purity > 99%)

  • Analytical grade solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Thermostatic shaker bath

  • Calibrated thermometer

  • Analytical balance

  • Centrifuge

  • HPLC system with a UV-Vis detector and a suitable column (e.g., C18)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

  • Sealed vials

Experimental Workflow

The following diagram illustrates the key stages of the isothermal equilibrium solubility determination method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep Add excess solid to solvent in sealed vials equilibrate Agitate in thermostatic shaker bath (e.g., 24-72h at 25°C) prep->equilibrate Start Equilibration settle Allow solid to settle equilibrate->settle Reach Equilibrium centrifuge Centrifuge to separate solid and liquid phases settle->centrifuge sample Withdraw and filter supernatant centrifuge->sample Clear Supernatant dilute Dilute sample with mobile phase sample->dilute hplc Quantify concentration using validated HPLC method dilute->hplc

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Detailed Protocol
  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each selected solvent in separate, sealed vials.[4] The excess solid ensures that the solution becomes saturated.

  • Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).[4] Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached.[4] The time required to reach equilibrium should be determined through preliminary experiments by measuring the concentration at different time points until it becomes constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to permit the undissolved solid to settle.[4] Subsequently, centrifuge the samples to further separate the solid and liquid phases.[4]

  • Sample Preparation and Analysis: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.[4] Accurately dilute the filtered sample with a suitable mobile phase to bring the concentration within the calibration range of the analytical method.[4]

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.[4]

  • Data Analysis: Calculate the solubility from the measured concentration and the dilution factor.[4] Express the solubility in appropriate units, such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility, and the results reported as the mean ± standard deviation.[4]

Data Presentation

While specific experimental data for this compound is not available in the cited literature, the results from the described protocol should be presented in a clear and organized manner. A tabular format is recommended for easy comparison of solubility in different solvents and at various temperatures.

Table 1: Hypothetical Solubility Data for this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25Experimental ValueCalculated Value
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Dichloromethane25Experimental ValueCalculated Value
Hexane25Experimental ValueCalculated Value
Water37Experimental ValueCalculated Value

Conclusion

This technical guide has provided a foundational understanding of the solubility of this compound based on established chemical principles. While quantitative data is not publicly available, the detailed experimental protocol herein offers a robust framework for its determination. Accurate solubility data is indispensable for the effective utilization of this compound in research and development, enabling informed decisions in areas such as formulation, dosage form design, and reaction optimization. The self-validating nature of the described protocol ensures the generation of reliable and reproducible data, adhering to the principles of scientific integrity.

References

  • Educating Online. (2025). Methylamine hydrochloride | Solubility of Things. Retrieved from [Link]

  • Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride, (2R,3R)-. Retrieved from [Link]

  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved from [Link]

Sources

(R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride stability and storage conditions.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride

Introduction

This compound is a chiral amine derivative belonging to the phenethylamine class of compounds.[1] Its structure, featuring a methoxy-substituted phenyl ring, makes it a valuable building block in medicinal chemistry and a subject of interest in pharmacological research.[1] As with any high-purity chemical reagent, particularly one intended for drug development or sensitive biological assays, ensuring its chemical and physical integrity from procurement to application is paramount. The hydrochloride salt form is commonly used to enhance water solubility and improve the compound's stability and crystallinity.[1]

This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines field-proven best practices for its storage and handling. The information presented herein is intended for researchers, scientists, and quality control professionals who handle this or structurally similar compounds.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for developing appropriate storage and handling strategies.

PropertyValueSource
CAS Number 856562-95-3[2]
Molecular Formula C₁₀H₁₅NO · HCl[2]
Molecular Weight 201.7 g/mol [2]
Physical Form White to Yellow Solid / Powder[2][3]
Purity ≥95%[2]
Synonyms (1R)-1-(3-methoxyphenyl)-1-propanamine hydrochloride[2]

Chemical Stability and Degradation Pathways

The stability of this compound is influenced by several environmental factors, including temperature, moisture, light, and atmospheric oxygen. Understanding the potential degradation pathways is critical for mitigating compound loss and the formation of impurities.

Hygroscopicity and Hydrolysis

Amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[4][5] This is a critical consideration for both chemical and physical stability.

  • Physical Instability: Moisture absorption can cause the crystalline solid or powder to cake, clump, or become gluey.[4][6] This significantly impacts the material's flowability, making accurate weighing and dispensing difficult.

  • Chemical Instability (Hydrolysis): While the hydrochloride salt is generally stable, the presence of excess water can potentially facilitate hydrolysis or other degradation reactions, especially in the presence of other catalysts or elevated temperatures. The primary concern with moisture is that it can act as a medium for other reactions to occur.

Thermal Degradation

Elevated temperatures can provide the activation energy needed to initiate degradation. For amines, thermal degradation can be a complex process, potentially involving intramolecular cyclization or intermolecular reactions like polymerization.[7][8] While this specific molecule is not expected to polymerize readily under normal storage conditions, prolonged exposure to high heat should be avoided to prevent the slow accumulation of thermal degradants.[9] The rate of these reactions generally increases with higher temperatures.[8]

Oxidative Degradation

The primary amine group and the electron-rich methoxy-substituted aromatic ring are susceptible to oxidation. Atmospheric oxygen can react with the amine, particularly in the presence of catalysts like metal ions or upon exposure to light (photo-oxidation).[10] Oxidation can lead to the formation of a complex mixture of impurities, altering the compound's purity and potentially its biological activity.

Photodegradation

Many aromatic compounds are sensitive to light, particularly ultraviolet (UV) radiation.[11][12] The phenyl ring in the molecule can absorb UV energy, leading to the formation of reactive excited states. This can initiate photo-oxidative degradation, resulting in discoloration (e.g., turning from white to yellow or brown) and the formation of various degradation products.[13] This aligns with supplier recommendations to protect the compound from light.[14]

Diagram: Potential Degradation Pathways

The following diagram illustrates the primary environmental factors that can compromise the stability of this compound.

G Logical Flow of Potential Degradation cluster_compound Core Compound cluster_degradation Degradation Products & Physical Changes Compound (R)-1-(3-Methoxyphenyl)propan-1-amine HCl Oxidation Oxidized Impurities Compound->Oxidation Atmospheric O₂ (Inert atmosphere mitigates) Photo Photo-oxidized Products (Discoloration) Compound->Photo UV Light Exposure (Amber vials mitigate) Hydrolysis Hydrolysis Products (Potential) Compound->Hydrolysis Moisture (H₂O) (Desiccants mitigate) Physical Caking & Clumping Compound->Physical Moisture (H₂O) (Low RH mitigates)

Caption: Key environmental stressors and their impact on compound integrity.

Recommended Storage and Handling Conditions

Based on the chemical stability profile, a multi-faceted approach is required for optimal storage. These recommendations synthesize data from suppliers and general best practices for handling sensitive amine salts.[2][5][15]

ParameterRecommendationRationale & Expert Insights
Temperature Room Temperature (20-25°C) or Refrigerated (2-8°C) Supplier data varies between room temperature[1][2] and 4°C.[14] For short-term use, room temperature is acceptable. For long-term archival storage (>6 months), refrigeration at 2-8°C is the authoritative best practice to minimize thermal degradation kinetics. Crucially, allow the container to equilibrate to room temperature before opening to prevent atmospheric moisture from condensing on the cold solid.
Atmosphere Inert Gas (Argon or Nitrogen) This is a critical requirement to prevent oxidative degradation.[1][2] After dispensing from the main container, the headspace should be backfilled with a dry, inert gas before sealing. This displaces atmospheric oxygen, protecting the amine and aromatic ring.
Light Exposure Protect from Light Store the compound in an amber glass vial or an opaque container to shield it from UV and visible light, thereby preventing photodegradation.[14][16] If the primary container is clear, it should be stored inside a light-blocking secondary container or cabinet.
Humidity Dry Conditions (Low Relative Humidity) Due to its hygroscopic nature, the compound must be protected from moisture.[5] Store containers in a desiccator or a controlled low-humidity environment. Including a desiccant packet inside the secondary storage container is a practical and effective measure.[17][18]
Container Tightly-Sealed Glass Vial Use containers with tight-fitting, non-reactive caps (e.g., PTFE-lined).[5][15] Sealing the cap-container interface with parafilm provides an excellent secondary barrier against moisture and air ingress.[17]

Experimental Protocol: Accelerated Stability Assessment

To validate storage conditions or determine a preliminary shelf-life, an accelerated stability study can be performed. This protocol is based on principles outlined in the ICH Q1A guidelines.[19]

Objective:

To assess the stability of this compound under stressed temperature and humidity conditions over a 4-week period.

Materials:
  • This compound (test sample)

  • Amber glass vials with PTFE-lined caps

  • Stability chamber (capable of 40°C ± 2°C and 75% RH ± 5% RH)

  • HPLC system with a UV detector

  • Analytical balance

  • Reference standard (a well-characterized, freshly opened lot of the compound)

Methodology:
  • Initial Analysis (T=0):

    • Perform a full characterization of the test sample and reference standard.

    • Appearance: Visually inspect the material for color and physical state. Record observations.

    • Purity Assay (HPLC): Develop and validate an HPLC method to separate the main peak from potential degradants. Accurately weigh and dissolve the sample in a suitable diluent. Analyze in triplicate to determine the initial purity (as % area).

    • Water Content (Karl Fischer): Determine the initial water content if hygroscopicity is a primary concern.

  • Sample Preparation and Storage:

    • Aliquot approximately 10-20 mg of the test sample into 5 separate, pre-labeled amber glass vials.

    • Leave one vial as the T=0 sample.

    • Place the remaining 4 vials into the stability chamber set to 40°C / 75% RH.

  • Time Point Analysis:

    • At the end of Week 1, Week 2, Week 3, and Week 4, remove one vial from the chamber.

    • Allow the vial to equilibrate to room temperature for at least 1 hour before opening.

    • Perform the same analyses as in the T=0 step: visual appearance and HPLC purity assay.

  • Data Analysis:

    • Compare the appearance at each time point to the T=0 sample. Note any changes in color or physical form.

    • Calculate the purity at each time point.

    • Identify any new peaks in the HPLC chromatogram that represent degradation products. Track their growth over time.

    • Plot the purity (%) versus time (weeks) to observe the degradation trend.

Diagram: Stability Testing Workflow

G start Receive & Characterize (T=0 Analysis) prep Aliquot Samples into Amber Vials start->prep storage Place in Stability Chamber (40°C / 75% RH) prep->storage pull_w1 Pull Sample (Week 1) storage->pull_w1 t=1 wk pull_w2 Pull Sample (Week 2) storage->pull_w2 t=2 wks pull_w4 Pull Sample (Week 4) storage->pull_w4 t=4 wks analyze Equilibrate to RT & Perform Analysis (Appearance, HPLC Purity) pull_w1->analyze pull_w2->analyze pull_w4->analyze data Compile & Analyze Data (Compare to T=0) analyze->data end Assess Stability Profile data->end

Sources

An In-Depth Technical Guide to the Safe Handling of (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Drug Development Professionals, Researchers, and Scientists

This document provides a comprehensive technical guide on the safety protocols and handling procedures for (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride (CAS No: 856562-95-3). As a specialized chemical intermediate, adherence to rigorous safety standards is paramount to ensure personnel safety and maintain experimental integrity. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.

Section 1: Hazard Identification and GHS Classification

Understanding the inherent hazards of a compound is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that dictate its handling and storage requirements.

The primary hazards are summarized below:

Classification Details Source
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Expert Interpretation: The GHS classification points to this compound being a significant irritant. The "harmful if swallowed" (H302) designation necessitates careful handling to prevent ingestion, while the irritation warnings for skin (H315), eyes (H319), and the respiratory tract (H335) demand robust engineering controls and personal protective equipment (PPE) to prevent any direct contact or inhalation.

Section 2: Compound Properties and Toxicological Profile

A thorough understanding of the compound's physical and chemical properties informs its proper storage and handling.

Property Value Source
Chemical Formula C₁₀H₁₆ClNO
Molecular Weight 201.7 g/mol
Physical Form White to Yellow Solid
Storage Temperature Room temperature, under inert atmosphere

Toxicological Insights: The toxicological properties have not been fully investigated, which is common for specialized research chemicals.[2][3] Therefore, the primary toxicological concerns are derived from the GHS hazard statements. Symptoms of overexposure may include headache, dizziness, nausea, and vomiting.[2][3] Ingestion can cause severe damage to delicate tissues, while skin contact may lead to irritation or allergic reactions in susceptible individuals.[2][4] The respiratory irritation potential underscores the need for handling in a controlled environment to prevent inhalation of the solid dust particles.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls prioritizes engineering and administrative controls over PPE. The following must be implemented when handling this compound.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to isolate the researcher from the hazardous material.

  • Chemical Fume Hood: All weighing and transfer operations involving this compound must be conducted inside a certified chemical fume hood. This is non-negotiable and directly addresses the H335 "May cause respiratory irritation" hazard by preventing inhalation of airborne dust.[5]

  • Ventilation: The laboratory must be well-ventilated to ensure the dispersion of any fugitive emissions.[2][6]

  • Safety Stations: Emergency eyewash stations and safety showers must be readily accessible and located close to the workstation where the compound is handled.[2][4][5]

Personal Protective Equipment (PPE): Essential for Direct Handling

PPE is required to protect against accidental exposure during direct handling. The selection of appropriate PPE is a critical step in the risk assessment process.

  • Eye and Face Protection: Chemical safety goggles that meet ANSI Z.87.1 or European Standard EN166 are mandatory.[2][4][7] If there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[7][8]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. It is crucial to inspect gloves for any defects before use and to practice proper removal techniques to avoid skin contamination.[7][9] For prolonged or immersive contact, consult the glove manufacturer's compatibility data.

    • Lab Coat: A properly fitting lab coat, fully buttoned, must be worn to protect street clothes and minimize skin exposure.[7]

  • Respiratory Protection: When engineering controls like a fume hood are not feasible or are insufficient to maintain exposure below safe limits, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[2] Use of a respirator necessitates enrollment in a respiratory protection program with formal training and fit-testing.[7]

PPE_Selection_Workflow Diagram 1: PPE Selection Workflow cluster_assessment Risk Assessment cluster_selection PPE Selection AssessTask Assess Task (e.g., Weighing, Transfer) CheckSDS Review SDS & GHS Hazards (H315, H319, H335) AssessTask->CheckSDS Identify Hazards EyeProtection Eye/Face Protection (Goggles Mandatory, Face Shield if Splash Risk) CheckSDS->EyeProtection H319 HandProtection Hand Protection (Chemical-Resistant Gloves) CheckSDS->HandProtection H315 BodyProtection Body Protection (Lab Coat) CheckSDS->BodyProtection General Protocol RespiratoryProtection Respiratory Protection (Fume Hood is Primary Control) CheckSDS->RespiratoryProtection H335

Caption: Diagram 1: PPE Selection Workflow

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is critical to prevent accidental exposure and maintain compound stability.

Handling Protocol
  • Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. Confirm the location of the nearest spill kit and emergency equipment.

  • Aliquotting: When weighing the solid compound, use gentle motions to avoid creating airborne dust. Use a spatula and a tared weigh boat.

  • Transfers: When transferring the compound into a reaction vessel, do so carefully to prevent spillage.

  • Post-Handling: After handling, decontaminate the spatula and work surface. Remove gloves using the proper technique and dispose of them in the designated hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water after completing the task and before leaving the laboratory.[3][9]

Storage Protocol

Proper storage is essential for both safety and chemical integrity. Amine compounds, in particular, have specific requirements.

  • Container: Store in a tightly sealed, clearly labeled container to prevent exposure to air and moisture.[4][6] The original manufacturer's container is ideal.

  • Atmosphere: The compound should be stored under an inert atmosphere as recommended.

  • Environment: Keep the container in a cool, dry, and well-ventilated area designated for corrosive and irritant materials.[4] Amines can be hygroscopic, meaning they absorb moisture from the air, which can lead to degradation.[6]

  • Segregation: Store this compound away from incompatible materials, especially strong oxidizing agents and strong acids.[2] Storing amines and acids in the same cabinet can lead to the formation of fine dust from the reaction of their vapors.[10] Do not store chemicals alphabetically without first organizing them by compatibility groups.[11]

Section 5: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill. All personnel must be familiar with these procedures.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

  • Eye Contact (H319): Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4][12]

  • Skin Contact (H315): Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[5] If skin irritation or a rash occurs, seek medical attention.[4]

  • Inhalation (H335): Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. If symptoms persist, call a physician or poison control center immediately.[3][5]

  • Ingestion (H302): Rinse mouth with water. Do NOT induce vomiting.[2][4] Call a POISON CENTER or doctor immediately if you feel unwell.[3]

Spill Response

The response to a spill depends on its scale and the immediate hazards presented.

  • Minor Spill (Small quantity, contained, no immediate respiratory threat):

    • Alert personnel in the immediate area.

    • Ensure you are wearing the appropriate PPE (goggles, lab coat, gloves).

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid creating dust.[13]

    • Carefully sweep the absorbed material into a suitable, labeled container for hazardous waste disposal.[5]

    • Decontaminate the area with a suitable solvent or detergent and water.[12][14]

    • Place all cleanup materials into a sealed, labeled hazardous waste container.[14][15]

  • Major Spill (Large quantity, risk of airborne dust, or spill outside of a contained area):

    • Evacuate the immediate area immediately.[13]

    • Alert supervisors and call for emergency response personnel.[16]

    • Close the laboratory door to contain vapors and prevent the spread of dust.[16]

    • Await the arrival of the trained hazardous material response team. Do not attempt to clean up a major spill without specialized training and equipment.[15]

Spill_Response_Logic Diagram 2: Spill Response Decision Logic Spill Spill Occurs Assess Assess Hazard - Quantity? - Contained? - Inhalation Risk? Spill->Assess MinorSpill Minor Spill (Small, Contained, No Dust Cloud) Assess->MinorSpill Low Hazard MajorSpill Major Spill (Large, Uncontained, Dust Cloud) Assess->MajorSpill High Hazard Cleanup Follow Minor Spill Protocol: 1. Alert Others 2. Don PPE 3. Absorb & Collect 4. Decontaminate 5. Dispose as HazWaste MinorSpill->Cleanup Evacuate Follow Major Spill Protocol: 1. Evacuate Area 2. Alert Supervisor 3. Call Emergency Response 4. Await Trained Responders MajorSpill->Evacuate

Caption: Diagram 2: Spill Response Decision Logic

Section 6: Waste Disposal

All waste materials containing this compound, including empty containers, contaminated PPE, and spill cleanup debris, must be treated as hazardous waste.

  • Collect waste in a compatible, sealed, and clearly labeled container.[14]

  • The label should clearly state "Hazardous Waste" and list the chemical contents.

  • Dispose of the waste through an approved waste disposal plant or licensed hazardous waste management program, in accordance with all local, regional, and national regulations.[2][3][4] Never dispose of this chemical down the drain or in regular trash.[2]

References

  • 3-Methoxypropylamine | C4H11NO. PubChem, National Center for Biotechnology Information. [Link]

  • Chemical Compatibility Database. Cole-Parmer. [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Guide for Chemical Spill Response. American Chemical Society. [Link]

  • Chemical spill cleanup procedures. (2021-09-02). J&K Scientific LLC. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Health and Safety Authority. [Link]

  • Emergency and Spill Response Procedures. Auburn University. [Link]

  • Guidelines for Chemical Storage. Chapman University. [Link]

  • Safe handling and storage of chemicals. (2025-08-20). Sciencemadness Wiki. [Link]

  • Chemical Spills. Florida State University, Emergency Management. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • Chemical Properties of 1-Propanamine, 3-methoxy- (CAS 5332-73-0). Cheméo. [Link]

  • Chemical Spill Procedures. Princeton University, Environmental Health and Safety. [Link]

  • 1-Propanone, 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-. NIST WebBook. [Link]

  • 3-(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride, (2R,3R)-. PubChem, National Center for Biotechnology Information. [Link]

  • 3-(3-methoxyphenyl)propan-1-amine hydrochloride (C10H15NO). PubChemLite. [Link]

  • 3-(3-Methoxyphenoxy)propan-1-amine hydrochloride | 89718-96-7. Arctom Scientific. [Link]

Sources

Methodological & Application

Application Notes & Protocols: (R)-1-(3-Methoxyphenyl)propan-1-amine Hydrochloride as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Amines

In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure compounds is not merely a preference but a regulatory and safety imperative. Chiral amines are foundational pillars in this endeavor, serving as critical intermediates for a vast number of active pharmaceutical ingredients (APIs). Their stereochemistry often dictates the pharmacological and toxicological profile of the final drug molecule. Among these essential building blocks, (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride has emerged as a compound of significant interest.

This technical guide provides an in-depth exploration of this compound, detailing its properties, applications, and field-proven protocols. Its unique structure, featuring a chiral center adjacent to an aromatic ring with a meta-methoxy group, makes it a valuable precursor for compounds targeting the central nervous system, often in the development of potential antidepressant or anxiolytic agents.[1] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.

Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and handling requirements is the bedrock of safe and reproducible science.

PropertyValueSource
CAS Number 856562-95-3
Molecular Formula C₁₀H₁₆ClNO[2]
Molecular Weight 201.7 g/mol
Appearance White to Yellow Solid
Purity ≥95%
Storage Room temperature, under inert atmosphere
Synonyms (1R)-1-(3-methoxyphenyl)-1-propanamine hydrochloride

Safety & Handling:

This compound is considered hazardous and should be handled with appropriate precautions in a well-ventilated chemical fume hood.[3][4][5][6]

  • GHS Pictogram: GHS07 (Exclamation mark)

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Expert Insight: The hydrochloride salt form enhances the compound's stability and crystallinity, making it easier to handle and weigh compared to the free amine, which is typically an oil and susceptible to air oxidation. Always store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Core Applications in Asymmetric Synthesis

The utility of this compound stems from its stereochemically defined center, which can be incorporated into larger, more complex molecules. Its structural motifs are similar to known bioactive amines, making it a key player in investigating neurotransmitter modulation and receptor interactions.[1][2]

Primary Applications Include:

  • Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of enantiomerically pure drugs.[1][2]

  • Chiral Auxiliaries: The amine can be used to introduce chirality and guide the stereochemical outcome of subsequent reactions.

  • Chiral Resolving Agent: Its basic nature and chirality allow it to form diastereomeric salts with racemic acids, enabling their separation through fractional crystallization.[7]

  • Scaffold for CNS-Active Compounds: The phenethylamine backbone is a common feature in molecules targeting dopaminergic and serotonergic systems, making this compound a valuable starting point for new therapeutic agents.[2]

G main (R)-1-(3-Methoxyphenyl) propan-1-amine HCl sub1 Synthesis of CNS-Active Drug Candidates (e.g., Antidepressants) main->sub1 sub2 Chiral Resolving Agent for Racemic Carboxylic Acids main->sub2 sub3 Asymmetric Synthesis (Chiral Auxiliary) main->sub3 sub4 Fragment-Based Drug Design (FBDD) main->sub4

Caption: Key applications of the title chiral building block.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for critical parameters.

Protocol 1: Synthesis of a Chiral Amide via Acylation

This protocol details the straightforward conversion of the amine to a chiral amide, a common step in building more complex molecules. This transformation is fundamental for creating peptide-like linkages or for further functionalization.

G start Start: (R)-Amine HCl & Acyl Chloride step1 Dissolve Amine HCl in DCM Add Triethylamine (Base) Cool to 0°C start->step1 step2 Slowly Add Acyl Chloride step1->step2 step3 Warm to RT Stir for 2-4h (Monitor by TLC) step2->step3 step4 Aqueous Workup: Wash with 1N HCl, NaHCO₃, Brine step3->step4 step5 Dry (Na₂SO₄) Filter & Concentrate step4->step5 end End: Purified Chiral Amide step5->end

Caption: Workflow for the synthesis of a chiral amide.

Materials & Reagents:

ReagentGradeSupplier
(R)-1-(3-Methoxyphenyl)propan-1-amine HCl≥95%e.g., Sigma-Aldrich
Acetyl ChlorideReagent GradeStandard Supplier
Dichloromethane (DCM)AnhydrousStandard Supplier
Triethylamine (TEA)Reagent GradeStandard Supplier
1N Hydrochloric Acid (HCl)ACS GradeStandard Supplier
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeStandard Supplier
Saturated Sodium Chloride (Brine)ACS GradeStandard Supplier
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard Supplier

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq, e.g., 1.0 g).

  • Free Base Formation: Add anhydrous dichloromethane (DCM, ~10 mL/g) and cool the resulting suspension to 0°C in an ice bath. Add triethylamine (TEA, 2.2 eq) dropwise. The TEA serves as both a base to neutralize the HCl salt and to scavenge the HCl generated during the acylation. Stir for 15 minutes.

  • Acylation: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution at 0°C. A slow addition is critical to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure (R)-N-(1-(3-methoxyphenyl)propyl)acetamide.

Expert Insight (Causality): The use of 2.2 equivalents of triethylamine is crucial. The first equivalent neutralizes the starting material's hydrochloride salt to generate the reactive free amine. The second equivalent neutralizes the HCl byproduct formed during the acylation reaction, driving the equilibrium towards the product.

Protocol 2: Chiral Resolution of Racemic Ibuprofen

This protocol demonstrates the amine's utility as a resolving agent, a classic and powerful technique for separating enantiomers.[7] It relies on the differential solubility of the diastereomeric salts formed.

G start Start: Racemic Acid & (R)-Amine step1 Dissolve Acid & Amine in Hot Ethanol/Water start->step1 step2 Slowly Cool to RT Allow Crystallization step1->step2 step3 Filter to Isolate Diastereomeric Salt Crystals step2->step3 step4 Liberate Amine & Acid: Suspend Salt in EtOAc/H₂O Add 2N HCl step3->step4 step5 Separate Layers Isolate Enriched Acid from Organic Layer step4->step5 end End: Enantiomerically Enriched Acid step5->end

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Materials & Reagents:

ReagentGrade
(R)-1-(3-Methoxyphenyl)propan-1-amine HCl≥95%
(±)-Ibuprofen (Racemic)≥98%
Sodium Hydroxide (NaOH)ACS Grade
Ethanol (EtOH)200 Proof
Ethyl Acetate (EtOAc)ACS Grade
2N Hydrochloric Acid (HCl)ACS Grade

Step-by-Step Procedure:

  • Amine Free Base Preparation: Prepare the free amine from the hydrochloride salt by dissolving it in water, adding 1.1 equivalents of 2N NaOH, and extracting with ethyl acetate. Dry the organic layer and concentrate to obtain the (R)-amine as an oil.

  • Salt Formation: In a flask, dissolve racemic ibuprofen (1.0 eq) in a minimal amount of hot ethanol. In a separate flask, dissolve the prepared (R)-amine free base (0.5 eq) in the same solvent.

  • Crystallization: Add the amine solution to the ibuprofen solution while hot. Allow the mixture to cool slowly to room temperature, then place it in a 4°C refrigerator overnight to facilitate crystallization of the less soluble diastereomeric salt ((R)-amine-(S)-acid, for example).

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Liberation of Enriched Acid: Suspend the collected crystals in a mixture of ethyl acetate and water. Acidify the mixture to pH 1-2 with 2N HCl. This breaks the salt, protonating the acid and the amine.

  • Extraction: Transfer to a separatory funnel. The enantiomerically enriched ibuprofen will be in the ethyl acetate layer, and the chiral amine hydrochloride will be in the aqueous layer.

  • Analysis: Isolate the enriched ibuprofen by drying and concentrating the organic layer. Determine the enantiomeric excess (% ee) using chiral HPLC or by measuring the specific rotation.

Representative Data & Troubleshooting

Expected Results (Hypothetical Data):

ProtocolTarget CompoundYieldEnantiomeric Excess (% ee)Notes
1 (R)-N-(1-(3-methoxyphenyl)propyl)acetamide85-95%>99%Retention of stereochemistry is expected.
2 (S)-Ibuprofen35-45% (per cycle)80-95%% ee can be improved with recrystallization.

Troubleshooting Guide:

IssuePotential Cause(s)Recommended Solution(s)
Low yield in acylation (Protocol 1) Incomplete reaction; moisture in reagents.Ensure anhydrous conditions. Increase reaction time or slightly warm the mixture. Confirm full conversion by TLC before workup.
No crystallization in resolution (Protocol 2) Solution is too dilute; incorrect solvent system; supersaturation.Concentrate the solution. Try different solvent systems (e.g., isopropanol, acetone). Scratch the inside of the flask; add a seed crystal if available.
Low enantiomeric excess (% ee) (Protocol 2) Inefficient separation; co-precipitation of both diastereomers.Recrystallize the diastereomeric salt one or more times. Ensure very slow cooling to promote selective crystallization.

Conclusion

This compound is a high-value, versatile chiral building block with significant applications in pharmaceutical and chemical synthesis. Its defined stereochemistry and useful functional handles provide a reliable entry point for the construction of complex, enantiomerically pure molecules. The protocols and data presented in this guide offer a robust framework for researchers to effectively integrate this compound into their synthetic strategies, accelerating the discovery and development of novel chemical entities.

References

  • This compound. MySkinRecipes. [Link]

  • Resolution of chiral amines.

Sources

Troubleshooting & Optimization

Improving yield and purity of (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and purification of (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with achieving high yield and enantiopurity for this critical chiral intermediate.[1] We will address specific experimental issues in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis and purification process. We focus on causality to help you diagnose and resolve issues effectively.

Category 1: Low Reaction Yield

Question: My overall yield from the reductive amination of 3-methoxyphenylacetone is consistently low. What are the likely causes and how can I fix them?

Answer: Low yield in reductive amination is a common issue that can typically be traced to three main areas: incomplete imine formation, inefficient reduction, or losses during workup.

  • Incomplete Imine Formation: The reaction between the ketone (3-methoxyphenylacetone) and the amine source (e.g., ammonia or an ammonium salt) is an equilibrium process. To drive the reaction forward, water, the byproduct, must be removed.

    • Causality: If water is not removed, the equilibrium will not favor the imine, leading to a low concentration of the key intermediate for reduction.

    • Solution:

      • Azeotropic Removal: Use a Dean-Stark apparatus with a suitable solvent like toluene to physically remove water as it forms.

      • Dehydrating Agents: Incorporate a dehydrating agent such as molecular sieves (3Å or 4Å) or titanium(IV) isopropoxide [Ti(Oi-Pr)₄]. The latter acts as both a Lewis acid to activate the ketone and a water scavenger.[2]

  • Inefficient Reduction: The choice of reducing agent is critical. The ideal reagent should selectively reduce the imine C=N bond without significantly reducing the starting ketone C=O bond.

    • Causality: A reducing agent that is too harsh (like LiAlH₄) will reduce the starting ketone, creating an alcohol byproduct. A reagent that is too mild or used under suboptimal conditions may result in a slow or incomplete reaction.

    • Solution:

      • Use a pH-sensitive reducing agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices because they are more reactive at the slightly acidic pH that favors iminium ion formation and are less reactive towards the ketone starting material.[2][3]

      • Stepwise Procedure: Consider a two-step, one-pot process. First, stir the ketone and amine source with a dehydrating agent for a few hours to form the imine, then add the reducing agent. This can prevent unwanted side reactions.[3]

  • Workup Losses: The basic amine product can be lost during aqueous extraction if the pH is not carefully controlled.

    • Causality: If the aqueous layer is not sufficiently basic during extraction, the amine will exist in its protonated, water-soluble ammonium form, leading to poor partitioning into the organic layer.

    • Solution: Ensure the aqueous phase is adjusted to a pH of 9-10 or higher with a base like NaOH before extracting the free amine product with a solvent such as dichloromethane or ethyl acetate.

Troubleshooting Workflow for Low Yield in Reductive Amination

G start Low Overall Yield check_conversion Analyze Crude Reaction Mixture (TLC/GC/NMR) start->check_conversion incomplete_rxn Incomplete Reaction: High % of Starting Ketone check_conversion->incomplete_rxn High SM side_products Significant Side Products: e.g., Alcohol from Ketone Reduction check_conversion->side_products Byproducts good_conversion Good Conversion in Crude, Low Isolated Yield check_conversion->good_conversion Low SM imine_formation Issue: Incomplete Imine Formation incomplete_rxn->imine_formation reduction_step Issue: Inefficient Reduction incomplete_rxn->reduction_step side_products->reduction_step workup_issue Issue: Workup Losses good_conversion->workup_issue solution_imine Solution: 1. Add Dehydrating Agent (e.g., Mol. Sieves). 2. Use Dean-Stark Trap. 3. Increase reaction time/temp for imine formation. imine_formation->solution_imine solution_reduction Solution: 1. Switch to NaBH(OAc)₃ or NaBH₃CN. 2. Optimize pH (catalytic acetic acid). 3. Perform stepwise (form imine first, then reduce). reduction_step->solution_reduction solution_workup Solution: 1. Ensure aqueous pH > 9 before extraction. 2. Increase number of organic extractions. 3. Check for emulsion formation. workup_issue->solution_workup

Caption: Troubleshooting workflow for low reductive amination yield.

Category 2: Low Purity (Chemical & Enantiomeric)

Question: I have successfully synthesized the racemic amine, but my chiral resolution with L-(-)-tartaric acid is giving low enantiomeric excess (ee). How can I improve this separation?

Answer: Achieving high enantiomeric excess (>98% ee) via diastereomeric salt crystallization is a multi-parameter optimization problem. The key is to exploit the solubility difference between the two diastereomeric salts: (R-amine, L-tartrate) and (S-amine, L-tartrate).[4][5]

  • Solvent System is Paramount: The choice of solvent is the most critical factor influencing the differential solubility of the diastereomeric salts.

    • Causality: An ideal solvent will dissolve both diastereomers at an elevated temperature but will cause one to selectively crystallize upon cooling, leaving the other in the mother liquor. A poor solvent may cause both to precipitate or keep both in solution.

    • Solution:

      • Systematic Screening: Screen a range of solvents with varying polarities. Common choices for amine resolutions include alcohols (methanol, ethanol, isopropanol), water, and mixtures thereof.[6]

      • Start with Literature Precedent: For similar amines, alcohol/water mixtures are often effective. Begin with a ratio like 9:1 ethanol:water and adjust based on the outcome.

      • Control Crystallization Rate: Slow cooling is essential. A rapid crash-cooling will trap impurities and the undesired diastereomer in the crystal lattice, reducing the enantiomeric excess.[7] Use a programmable bath or a well-insulated vessel to cool the solution over several hours.

  • Stoichiometry of the Resolving Agent: The amount of chiral acid used can impact the outcome.

    • Causality: Using a full equivalent of the resolving agent might not be optimal. Sometimes, using a sub-stoichiometric amount (e.g., 0.5 equivalents) can lead to a higher ee in the crystallized product, albeit at the cost of yield in the first crop.[6]

    • Solution: Experiment with 0.5 to 1.0 equivalents of L-tartaric acid. A common strategy is to use 0.5 equivalents to crystallize a highly enriched salt, then recover the remaining amine from the mother liquor for further processing.

  • Recrystallization: It is rare to achieve >98% ee in a single crystallization.

    • Causality: The first crop of crystals will almost always contain some amount of the more soluble diastereomer.

    • Solution: Perform one or two recrystallizations of the diastereomeric salt. Dissolve the filtered crystals in the minimum amount of hot solvent (the same optimal solvent system found in screening) and cool slowly to crystallize again. Monitor the ee of the amine liberated from a small sample of the crystals after each step using chiral HPLC.

Question: My final this compound product is an off-white or yellow solid, not the expected white crystalline solid. What causes this discoloration and how can I prevent it?

Answer: Discoloration typically points to the presence of minor impurities, often arising from oxidation or side reactions.

  • Causality: Aromatic amines can be susceptible to air oxidation over time, which can form highly colored impurities. Additionally, residual reagents or byproducts from the synthesis that were not fully removed can also impart color.

  • Solutions:

    • Charcoal Treatment: During the final recrystallization of either the free base or the hydrochloride salt, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb many colored impurities. Hot filter the solution through a pad of Celite to remove the charcoal before allowing it to cool and crystallize.

    • Inert Atmosphere: Handle the purified free amine under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially if storing it for any length of time before converting it to the hydrochloride salt.

    • Final Recrystallization: A final, careful recrystallization of the hydrochloride salt is often the most effective step for removing both chemical and color impurities. A solvent system like isopropanol/ether or ethanol/ether can be effective. Dissolve the salt in the minimum amount of hot alcohol and then slowly add the anti-solvent (ether) until turbidity is observed. Allow the solution to cool slowly to form pure crystals.

Frequently Asked Questions (FAQs)

Q1: What is the best method to synthesize the (R)-enantiomer directly to avoid a classical resolution step? Asymmetric synthesis is the preferred modern approach to avoid the inherent 50% loss of material in a classical resolution.[8] The most common methods include:

  • Asymmetric Reductive Amination: This involves using a chiral catalyst system. Iridium or Rhodium complexes with chiral phosphine ligands can hydrogenate a pre-formed imine with high enantioselectivity.[9][10]

  • Biocatalysis: Enzymes like imine reductases (IREDs) or transaminases (TAs) can offer extremely high enantioselectivity under mild, aqueous conditions and are increasingly used in industrial processes.[11][12]

Q2: How do I prepare the hydrochloride salt from the purified free amine? The conversion to the hydrochloride salt is a crucial step for stability and handling.[13]

  • Dissolve the purified (R)-amine free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

  • Cool the solution in an ice bath.

  • Slowly add a solution of anhydrous HCl in a solvent. Commercially available solutions like 2M HCl in diethyl ether or isopropanolic HCl are commonly used. Alternatively, HCl gas can be bubbled through the solution.[14]

  • The hydrochloride salt will precipitate as a solid.

  • Collect the solid by filtration, wash with cold anhydrous solvent (e.g., diethyl ether), and dry under vacuum.

Q3: What analytical method should I use to determine the enantiomeric excess (ee)? Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the ee of chiral amines.[15]

  • Principle: A chiral stationary phase (CSP) in the HPLC column interacts differently with the two enantiomers, leading to different retention times.

  • Procedure: The amine sample (either as the free base or after derivatization) is injected onto a chiral column (e.g., a Chiralcel OD-H or Chiralpak AD-H). The area under each enantiomer's peak is integrated, and the ee is calculated using the formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100[16]

NMR spectroscopy using chiral solvating agents can also be used, but HPLC generally provides more accurate and reproducible results.[17][18]

Q4: What is the principle behind using tartaric acid for chiral resolution? The process relies on converting a mixture of enantiomers into a mixture of diastereomers, which have different physical properties.[4][19]

  • Enantiomers: (R)-amine and (S)-amine are non-superimposable mirror images. They have identical physical properties (solubility, melting point, etc.) in an achiral environment, making them inseparable by standard techniques like crystallization.

  • Diastereomers: When the racemic amine mixture [(R)-amine + (S)-amine] is reacted with a single enantiomer of a chiral acid, like L-(-)-tartaric acid, two different salts are formed:

    • (R)-amine-L-tartrate

    • (S)-amine-L-tartrate

  • These two salts are diastereomers. They are not mirror images of each other and thus have different physical properties, including solubility.[5] This difference in solubility allows one salt to be selectively crystallized from a suitable solvent, "resolving" the original mixture.

Diagram: Principle of Diastereomeric Salt Resolution

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Separation & Liberation racemate Racemic Amine (R-Amine + S-Amine) salt_mixture Mixture of Diastereomeric Salts (R,L-Salt + S,L-Salt) (Different Solubilities) racemate->salt_mixture resolver Chiral Resolving Agent (e.g., L-Tartaric Acid) resolver->salt_mixture dissolve Dissolve in Hot Solvent salt_mixture->dissolve cool Cool Slowly dissolve->cool filter Filter cool->filter solid Solid Crystal (Less Soluble Salt, e.g., R,L-Salt) filter->solid liquid Mother Liquor (More Soluble Salt, e.g., S,L-Salt) filter->liquid liberate_R Liberate with Base (NaOH) -> Pure R-Amine solid->liberate_R liberate_S Liberate with Base (NaOH) -> Enriched S-Amine liquid->liberate_S

Caption: Workflow for separating enantiomers via diastereomeric salt crystallization.

Key Experimental Protocols
Protocol 1: Classical Resolution with L-(-)-Tartaric Acid

This protocol is a general guideline and must be optimized, particularly the solvent choice and volume.

  • Preparation: In a round-bottom flask, dissolve 1.0 equivalent of racemic 1-(3-methoxyphenyl)propan-1-amine in approximately 10-15 volumes of a suitable solvent (e.g., 9:1 ethanol/water). Heat the solution to 60-70 °C.

  • Salt Formation: In a separate flask, dissolve 0.5-1.0 equivalents of L-(-)-tartaric acid in the minimum amount of the same hot solvent. Add the tartaric acid solution slowly to the warm amine solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature over 4-6 hours. For maximum recovery, you may then cool it further in a refrigerator (4 °C) for 12-24 hours.

  • Isolation: Collect the precipitated crystals by vacuum filtration. Wash the filter cake with a small amount of the cold solvent mixture to remove the mother liquor.

  • Liberation of Amine: Suspend the crystalline salt in water and add an equal volume of an organic solvent (e.g., dichloromethane). While stirring vigorously, add 2M NaOH solution dropwise until the pH of the aqueous layer is >10.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched free amine.

  • Analysis: Determine the ee of the recovered amine using chiral HPLC.

  • Recrystallization: If the ee is not satisfactory, repeat the process by recrystallizing the diastereomeric salt (from step 4) from the same solvent system.

Protocol 2: Formation and Purification of the Hydrochloride Salt
  • Dissolution: Dissolve the purified (R)-amine (from Protocol 1 or an asymmetric synthesis) in 10 volumes of anhydrous diethyl ether (or another suitable solvent like isopropanol).

  • Precipitation: Cool the solution in an ice bath. While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise until no further precipitation is observed. A slight excess is acceptable.

  • Isolation: Stir the resulting slurry in the ice bath for 30 minutes, then collect the white solid by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold, anhydrous diethyl ether to remove any excess HCl and impurities.

  • Drying: Dry the product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

  • Recrystallization (if needed): For the highest purity, dissolve the HCl salt in a minimum amount of hot isopropanol or ethanol. Cool to room temperature, then add diethyl ether as an anti-solvent until the solution becomes cloudy. Allow crystals to form slowly. Filter, wash, and dry as before.

Parameter Target Value Common Issues
Chemical Purity > 99.0%Residual solvents, starting materials, byproducts
Enantiomeric Purity (ee) > 99.0%Incomplete resolution, racemization
Appearance White Crystalline SolidOily product, off-white/yellow color
Storage Inert atmosphere, room temperatureDegradation/discoloration upon exposure to air

Table 1: Quality Control Parameters for (R)-1-(3-Methoxyphenyl)propan-1-amine HCl.

References
  • Wenzel, T. J., & Wilcox, J. D. (2016). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Chirality, 28(9), 624-651. Available at: [Link]

  • Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. Available at: [Link]

  • Wikipedia. (2024). Chiral resolution. Available at: [Link]

  • ACS Publications. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]

  • chemeurope.com. Chiral resolution. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [Link]

  • Wikipedia. (2024). Enantiomeric excess. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Asymmetric synthesis. Part 19. Asymmetric autocatalysis of (R)-1-phenylpropan-1-ol mediated by a catalytic amount of amine in the addition of diethylzinc to benzaldehyde. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Reductive aminations by imine reductases: from milligrams to tons. PMC. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. Available at: [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Available at: [Link]

  • ACS Publications. (2025). Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles. ACS Omega. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • National Institutes of Health (NIH). (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link]

  • Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. Available at: [Link]

  • PubMed. (2025). The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine. Available at: [Link]

  • Onyx Scientific. (n.d.). Chiral Resolution Screening. Available at: [Link]

  • Reddit. (2025). Question about reductive amination reaction procedure. r/Chempros. Available at: [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]

  • ResearchGate. (n.d.). The asymmetric synthesis of chiral secondary amines via hemiaminal and.... Available at: [Link]

  • PubMed. (2005). A Novel Strategy for the Asymmetric Synthesis of Chiral Cyclopropane Carboxaldehydes. Available at: [Link]

Sources

Troubleshooting chiral separation of 1-(3-Methoxyphenyl)propan-1-amine enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 1-(3-Methoxyphenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the enantioselective analysis of this compound. As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the underlying chromatographic principles.

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: I am seeing poor or no resolution between the enantiomers. What are the primary causes and how can I fix this?

A1: Achieving baseline resolution is the primary goal of any chiral separation. A lack of resolution is typically tied to suboptimal choices in the stationary phase or mobile phase.

Underlying Causes & Corrective Actions:

  • Inappropriate Chiral Stationary Phase (CSP): The fundamental principle of chiral chromatography relies on the differential, transient diastereomeric interactions between the enantiomers and the CSP. If the chosen CSP does not offer sufficient stereoselectivity for 1-(3-Methoxyphenyl)propan-1-amine, no amount of mobile phase optimization will achieve separation.

    • Expert Recommendation: For primary amines, polysaccharide-based CSPs (e.g., derivatives of amylose or cellulose) and cyclofructan-based CSPs are the most effective and should be your starting point.[1][2] Polysaccharide CSPs are broadly selective, while cyclofructan phases have shown very high success rates for primary amines, particularly in polar organic mode.[1][2] Crown-ether based CSPs are also an option, but often require strongly acidic mobile phases which may not be ideal for all applications.[1][2][3]

  • Suboptimal Mobile Phase Composition: The mobile phase dictates the elution strength and modulates the interactions between the analyte and the CSP.

    • Solvent Ratio: In normal phase (NP) or polar organic (PO) modes, the ratio of the non-polar solvent (e.g., Hexane, or CO₂ in SFC) to the alcohol modifier (e.g., Isopropanol, Ethanol) is critical. A lower alcohol percentage generally increases retention and can improve resolution, but may also broaden peaks.

    • Actionable Step: Systematically screen the alcohol modifier concentration. For example, in a Hexane/Isopropanol system, test compositions from 95:5 to 80:20.

  • Missing or Incorrect Mobile Phase Additive: This is the most common cause of poor resolution for basic analytes like primary amines.[4][5]

    • Expert Recommendation: A basic additive is almost always necessary to achieve good peak shape and selectivity for amines on silica-based CSPs.[4] Additives like Diethylamine (DEA) or Triethylamine (TEA) at low concentrations (0.1% - 0.5%) are crucial.[1][6] They work by masking acidic residual silanol groups on the silica surface, preventing strong, non-enantioselective secondary interactions that cause peak tailing and poor resolution.[4]

    • CSP-Specific Additives: Be aware that the optimal additive can be CSP-dependent. For instance, while butylamine can be effective for polysaccharide columns, it has been shown to be detrimental to the chiral recognition ability of cyclofructan columns, where TEA is preferred.[2]

  • Incorrect Flow Rate or Temperature:

    • Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations. Lowering the flow rate can provide more time for the enantiomers to interact with the CSP, potentially improving resolution.[4]

    • Temperature: Temperature affects the thermodynamics of chiral recognition.[4] Its effect can be unpredictable, so screening temperatures (e.g., 15°C, 25°C, 40°C) is a valuable optimization step.

Q2: My peaks are exhibiting significant tailing, which is compromising my resolution and integration. What is happening and how do I get symmetrical peaks?

A2: Peak tailing is a classic symptom of undesirable secondary interactions between a basic analyte and the stationary phase. For a primary amine like 1-(3-Methoxyphenyl)propan-1-amine, this is almost certainly due to interactions with acidic silanol groups on the silica support of the CSP.[4]

Root Cause Analysis & Solution Workflow:

  • Primary Cause: The lone pair of electrons on the amine's nitrogen atom interacts strongly with surface silanols (-Si-OH), which are acidic. This strong, non-enantioselective binding delays the elution of a portion of the analyte molecules, leading to a "tail" on the peak.

  • The Definitive Solution: Basic Additives:

    • Introduce a Basic Modifier: The most effective solution is to add a small-molecule amine to your mobile phase. This additive acts as a competitor, saturating the active silanol sites and preventing your analyte from interacting with them.[4][7]

    • Recommended Additives & Concentrations:

      • Diethylamine (DEA) or Triethylamine (TEA): Start with 0.1% (v/v) in your mobile phase. This is typically sufficient to see a dramatic improvement in peak shape.[4][8]

      • Other Amines: In some cases, other amines like butylamine or ethanolamine can offer even better performance.[6] However, DEA and TEA are the standard starting points.

    • Equilibration is Key: After adding the basic modifier, ensure the column is thoroughly equilibrated with the new mobile phase. Flush the column with at least 10-20 column volumes before injecting your sample.[4] Failure to do so will lead to drifting retention times and inconsistent peak shapes.

Q3: My separation results are not reproducible. The retention times and resolution are shifting between runs or on different days. What's causing this instability?

A3: Irreproducible results in chiral chromatography often point to issues with column equilibration, mobile phase stability, or the column's history, a phenomenon known as the "memory effect."[9]

Troubleshooting Workflow for Reproducibility:

G Start Problem: Irreproducible Results Check_Equilibration Is the column fully equilibrated? (>20 column volumes) Start->Check_Equilibration First Check Check_MP Is the mobile phase fresh? (<24 hours old) Check_Equilibration->Check_MP Yes Solution_Equilibrate Action: Equilibrate column with 20-30 volumes of fresh mobile phase. Check_Equilibration->Solution_Equilibrate No Check_History Column 'Memory Effect': Has the column been exposed to different additives previously? Check_MP->Check_History Yes Solution_MP Action: Prepare fresh mobile phase daily. Keep sealed. Check_MP->Solution_MP No Solution_History Action: 'Reset' the column. Flush with a strong, compatible solvent (e.g., Ethanol, DMF for immobilized CSPs). Re-equilibrate. Check_History->Solution_History Yes

Caption: Troubleshooting workflow for irreproducible chiral separations.

Detailed Explanations:

  • Inadequate Column Equilibration: Chiral stationary phases, especially when used with mobile phase additives, require extensive equilibration to ensure the surface chemistry is stable and consistent. A short flush is insufficient.[4]

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of more volatile components (e.g., hexane, DEA). This alters the solvent strength and additive concentration, directly impacting retention and selectivity. Always use freshly prepared mobile phase.[4]

  • Additive Memory Effect: This is a critical and often overlooked issue in chiral separations.[9] Additives can adsorb onto the CSP surface and continue to influence separations even after they have been removed from the mobile phase.[9][10] If a column was previously used with an acidic additive and is now being used with a basic one (or vice-versa), the lingering effects of the former can cause significant reproducibility problems. It is highly recommended to dedicate columns to specific methods (e.g., a specific additive type) or to perform a rigorous "reset" flush when changing methods.[11] For robust, immobilized CSPs, flushing with a strong solvent like Dimethylformamide (DMF) can help remove strongly adsorbed molecules.[11]

Frequently Asked Questions (FAQs)

Q: Which is better for separating 1-(3-Methoxyphenyl)propan-1-amine: HPLC or SFC? A: Both techniques are highly effective. However, Supercritical Fluid Chromatography (SFC) often provides significant advantages for primary amines.[12] Studies comparing the two have shown that SFC can deliver comparable selectivity to HPLC but with faster analysis times, reduced organic solvent consumption, and often superior peak symmetry for basic compounds.[3][12][13] If high-throughput screening or green chemistry is a priority, SFC is an excellent choice.

Q: What are typical starting conditions for method development? A: A structured screening approach is most efficient. The table below provides validated starting points for screening on polysaccharide CSPs.

ParameterNormal Phase (NP) HPLCPolar Organic (PO) HPLCSupercritical Fluid (SFC)
CSP CHIRALPAK® IA, IB, IC, etc.CHIRALPAK® IA, IB, IC, etc.CHIRALPAK® IA, IB, IC, etc.
Mobile Phase Hexane/Ethanol (90:10, v/v)Acetonitrile/Methanol (90:10, v/v)CO₂/Methanol (Gradient 5-50%)
Additive 0.1% Diethylamine (DEA)0.1% Diethylamine (DEA)0.3% TFA + 0.2% TEA in Methanol
Flow Rate 1.0 mL/min1.0 mL/min3.0 mL/min[12]
Temperature 25 °C25 °C40 °C[12]
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Data synthesized from multiple sources for illustrative purposes.[1][8][12]

Q: Can I use derivatization to separate the enantiomers? A: Yes, this is known as the indirect method. You can react the racemic amine with a chiral derivatizing agent (e.g., 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate - GITC) to form diastereomers.[14][15] These diastereomers have different physical properties and can be separated on a standard achiral column (like a C18). This approach can be very effective but requires an extra reaction step and confirmation that the derivatization proceeds without racemization.[14]

Q: My column pressure has suddenly increased. What should I do? A: A sudden pressure increase usually indicates a blockage, most commonly at the inlet frit of the column.[11]

  • Cause: This can be caused by precipitated sample (if the sample solvent is much stronger than the mobile phase) or particulate matter from the sample or mobile phase.[11]

  • Solution: First, try reversing the flow through the column (disconnect from the detector) at a low flow rate to dislodge the blockage.[11] If this fails, the inlet frit may need to be carefully cleaned or replaced.

  • Prevention: Always filter your samples and mobile phases. Using a guard column is highly recommended to protect the analytical column.[11]

Experimental Protocols

Protocol 1: Generic HPLC Screening for 1-(3-Methoxyphenyl)propan-1-amine

This protocol outlines a systematic approach to screen for initial separation conditions.

G cluster_prep Preparation cluster_screen Screening cluster_optimize Optimization Prep_Sample 1. Prepare Sample: ~1 mg/mL in mobile phase or weaker solvent. Prep_MP 2. Prepare Mobile Phases: - NP: Hexane/IPA/DEA (90:10:0.1) - PO: ACN/MeOH/DEA (90:10:0.1) Prep_Sample->Prep_MP Install_Col 3. Install Polysaccharide CSP (e.g., CHIRALPAK IA) Prep_MP->Install_Col Equilibrate 4. Equilibrate with NP Mobile Phase (>20 column volumes) Install_Col->Equilibrate Inject_NP 5. Inject Sample & Analyze Equilibrate->Inject_NP Result_NP Resolution? Inject_NP->Result_NP Equilibrate_PO 6. Flush and Equilibrate with PO Mobile Phase (>20 vol.) Result_NP->Equilibrate_PO No / Partial Optimize 8. Optimize Best Condition: - Adjust alcohol % - Screen other CSPs - Screen temperature Result_NP->Optimize Yes Inject_PO 7. Inject Sample & Analyze Equilibrate_PO->Inject_PO Result_PO Resolution? Inject_PO->Result_PO Result_PO->Optimize Yes / Best So Far

Sources

Technical Support Center: (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, scientists, and drug development professionals investigating the stability and degradation of (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride. It provides answers to frequently asked questions, troubleshooting advice for common experimental hurdles, and detailed protocols for conducting robust stability studies.

Part 1: Understanding Potential Degradation Pathways

This section addresses the fundamental chemical liabilities of the molecule and the theoretical basis for its potential degradation.

Q1: What are the most likely degradation pathways for an aryl-alkyl-amine hydrochloride like this compound?

A: Based on its structure—a primary aromatic amine with a methoxy group and a hydrochloride salt—the compound is susceptible to several degradation mechanisms. Forced degradation studies are essential to explore these pathways systematically.[1][2][3] The primary pathways to investigate are:

  • Oxidative Degradation: The primary amine group is highly susceptible to oxidation.[4] Electron transfer mechanisms can lead to the formation of reactive intermediates.[3][5] Common oxidative degradants for aromatic amines include N-oxides, hydroxylamines, and further transformation products like nitroso or nitro compounds.[3][4] The presence of an electron-donating methoxy group on the aromatic ring can further influence the susceptibility to oxidation.

  • Photodegradation: Aromatic systems and amines can be sensitive to light, particularly UV radiation.[6] Photolytic degradation can proceed through complex radical mechanisms, potentially leading to dimerization, coupling reactions, or cleavage of the molecule.[7] Regulatory guidelines recommend exposing the drug substance to a minimum of 1.2 million lux hours and 200 watt hours per square meter of light.[6]

  • Thermal Degradation: While the molecule itself is likely stable at ambient temperatures, elevated temperatures used in accelerated stability studies or manufacturing can induce degradation. Amine hydrochlorides can thermally decompose into the free amine and hydrochloric acid.[8] At very high temperatures (e.g., above 170°C), more significant decomposition can occur.[9][10]

  • pH-Dependent Degradation (Hydrolysis): As a hydrochloride salt, the compound is expected to be stable in neutral and acidic aqueous solutions. However, under strongly basic conditions, the free amine is generated, which may be more susceptible to other degradation pathways like oxidation. While the core structure is not readily hydrolyzed, forced hydrolysis studies across a wide pH range (e.g., pH 2 to pH 12) are necessary to confirm its stability and identify any potential pH-catalyzed reactions.

G cluster_stress Stress Conditions cluster_products Potential Degradant Classes Oxidation\n(e.g., H₂O₂) Oxidation (e.g., H₂O₂) N_Oxides N-Oxides, Hydroxylamines Oxidation\n(e.g., H₂O₂)->N_Oxides Nitroso Nitroso/Nitro Compounds Oxidation\n(e.g., H₂O₂)->Nitroso Photolysis\n(UV/Vis Light) Photolysis (UV/Vis Light) Coupling Coupling/Dimerization Products Photolysis\n(UV/Vis Light)->Coupling Cleavage Cleavage Products Photolysis\n(UV/Vis Light)->Cleavage Thermal Stress\n(Heat) Thermal Stress (Heat) Thermal Stress\n(Heat)->Cleavage pH Extremes\n(Acid/Base) pH Extremes (Acid/Base) pH Extremes\n(Acid/Base)->N_Oxides Free base oxidation Parent (R)-1-(3-Methoxyphenyl) propan-1-amine HCl

Caption: Potential degradation pathways for the target compound.

Q2: How does the hydrochloride salt form influence the stability of the compound?

A: The hydrochloride salt form generally enhances the stability and solubility of the amine in aqueous solutions. By protonating the primary amine to form an ammonium salt, the lone pair of electrons on the nitrogen is no longer readily available to participate in nucleophilic or oxidative reactions. This significantly reduces its reactivity compared to the free base form. However, this protective effect is pH-dependent. In basic solutions, the salt is neutralized to the free amine, which is typically more reactive and prone to oxidative degradation. The salt form also makes the compound less volatile than its free base counterpart.

Part 2: Designing and Troubleshooting Forced Degradation Studies

This section provides practical guidance for setting up, executing, and troubleshooting experiments aimed at identifying degradation products.

Q3: I need to establish a stability-indicating method. What are the standard conditions for a forced degradation study?

A: A forced degradation study is crucial for developing and validating a stability-indicating analytical method, which can resolve the parent drug from all potential degradation products.[3] The goal is to achieve 5-20% degradation of the drug substance.[3] Over-stressing the sample can lead to secondary degradation products that may not be relevant to real-world storage conditions.

The following table summarizes recommended starting conditions, which should be optimized for this compound.

Stress ConditionReagent / ParametersTypical DurationRationale & Key Considerations
Acid Hydrolysis 0.1 M HClUp to 72 hoursTests stability in acidic environments. The compound is expected to be stable due to the salt form, but this must be confirmed.
Base Hydrolysis 0.1 M NaOHUp to 72 hoursConverts the salt to the more reactive free base. This condition is likely to induce degradation, especially oxidative.
Oxidation 3% H₂O₂Up to 24 hoursHydrogen peroxide is a common oxidant that simulates oxidative stress. The amine group is a primary target.[3][5]
Thermal (Dry Heat) 80°CUp to 72 hoursEvaluates the intrinsic thermal stability of the solid drug substance.[2]
Thermal (Solution) 60°C - 80°CUp to 72 hoursAssesses thermal stability in solution, which can differ significantly from the solid state.
Photostability ICH Q1B conditions: >1.2 million lux-hrs & >200 W-hrs/m²VariableExposes the compound to UV and visible light to identify photolytic degradation products. A dark control must be run in parallel.[6]
Q4: My compound shows no degradation under the initial stress conditions. What should I do?

A: This is a common scenario, especially for a stable salt form. It indicates the intrinsic stability of your molecule under those specific conditions. To induce degradation and properly challenge the analytical method, you must systematically increase the stress level.

Troubleshooting Steps:

  • Increase Duration: Extend the exposure time (e.g., from 24 hours to 72 hours or longer).

  • Increase Concentration of Stressor: For chemical degradation, incrementally increase the concentration (e.g., from 0.1 M HCl/NaOH to 1 M HCl/NaOH, or from 3% H₂O₂ to 10% H₂O₂).

  • Increase Temperature: For hydrolytic and thermal studies, increase the temperature (e.g., from 60°C to 80°C, or reflux conditions for hydrolysis). The Arrhenius equation dictates that reaction rates increase with temperature.[6]

  • Combine Stressors: In some cases, a combination of stressors (e.g., heat and oxidation) may be required, but this should be done cautiously as it can create overly complex degradation profiles.

Q5: I'm observing nearly 100% degradation and many small peaks in my chromatogram. How do I get meaningful results?

A: This indicates that the stress conditions are too harsh. The goal is to generate primary degradation products, not to completely destroy the molecule.

Troubleshooting Steps:

  • Decrease Duration: Significantly shorten the exposure time (e.g., from 24 hours to 2-4 hours).

  • Decrease Concentration of Stressor: Reduce the molarity of the acid/base or the percentage of the oxidizing agent.

  • Decrease Temperature: Perform the study at a lower temperature (e.g., move from 80°C to 40°C or even room temperature).

  • Quench the Reaction: Ensure you are effectively stopping the degradation reaction at the specified time point by neutralizing the sample (e.g., adding an equivalent amount of base to an acid-stressed sample) and/or diluting it in a cold mobile phase.

Part 3: Detailed Experimental Protocols

This section provides step-by-step workflows for conducting a forced degradation study and developing an appropriate analytical method.

Protocol 1: General Workflow for a Forced Degradation Study

This protocol outlines the critical steps for stressing the drug substance and preparing samples for analysis.

G start Start: Prepare Drug Substance Stock Solution (e.g., 1 mg/mL) stress Apply Stress Conditions in Parallel (Acid, Base, H₂O₂, Heat, Light) - Include unstressed control & blanks start->stress neutralize At Time Points, Withdraw Aliquots & Quench/Neutralize Immediately - e.g., cool on ice, neutralize pH stress->neutralize dilute Dilute to Target Concentration (e.g., 100 µg/mL) with Mobile Phase neutralize->dilute analyze Analyze via Stability-Indicating HPLC-UV/MS Method dilute->analyze characterize Characterize Significant Degradants (LC-MS/MS, High-Res MS, NMR) analyze->characterize elucidate Propose Degradation Pathways characterize->elucidate end End elucidate->end

Caption: Experimental workflow for forced degradation studies.

Methodology:

  • Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol:water).

  • Stress Application: Dispense the stock solution into separate, clearly labeled vials for each stress condition. Add the stressor (e.g., HCl, NaOH, H₂O₂) or place the vials under the stress condition (e.g., oven, photostability chamber).

    • Crucial Controls: Always include an unstressed control (drug substance in solvent at room temperature, protected from light) and a blank for each condition (solvent plus stressor, no drug).

  • Sampling and Quenching: At predetermined time points, withdraw an aliquot from each vial. Immediately quench the reaction to prevent further degradation. For acid/base hydrolysis, this involves neutralization. For other conditions, immediate cooling and dilution can be effective.

  • Sample Preparation for Analysis: Dilute the quenched samples to a suitable final concentration for HPLC analysis (e.g., 100 µg/mL) using the mobile phase as the diluent.

  • Analysis: Inject the samples onto a validated stability-indicating HPLC system.

Protocol 2: Key Elements for a Stability-Indicating HPLC Method

A robust, stability-indicating method is the cornerstone of any degradation study.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is typically required to separate the parent peak from various degradants with different polarities.

    • Aqueous Phase (A): 0.1% Formic Acid or 10 mM Ammonium Formate in water. This provides good peak shape for the amine.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Gradient: A typical starting gradient would be 5% B to 95% B over 20-30 minutes. This must be optimized to ensure baseline resolution between the parent peak and all impurity peaks.

  • Detection:

    • PDA/DAD (Photodiode Array/Diode Array Detector): Essential for assessing peak purity and detecting impurities that may have different UV maxima from the parent compound. A detection wavelength of around 275-280 nm would be appropriate for the methoxyphenyl moiety.

    • MS (Mass Spectrometry): Highly recommended for identifying the mass of potential degradants, which is the first step in structure elucidation.

References

  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Proceedings of the National Academy of Sciences. [Link]

  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI. [Link]

  • Atmospheric Degradation of Amines (ADA). NILU. [Link]

  • A new approach for the degradation of high concentration of aromatic amine by heterocatalytic Fenton oxidation: Kinetic and spectroscopic studies. ResearchGate. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. RSC Publishing. [Link]

  • Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. The Journal of Physical Chemistry. [Link]

  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • Forced Degradation Studies. SciSpace. [Link]

  • Flux (metallurgy). Wikipedia. [Link]

  • Oxidative degradation of amine solvents for CO2 capture. The University of Texas at Austin. [Link]

  • Amine Thermal Degradation. Bryan Research & Engineering, LLC. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. SID. [Link]

  • Monoethanolamine decay mediated by photolysis of nitrate in atmospheric particles: a brown carbon and organic phase formation pathway. RSC Publishing. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • Impact of Solvent on the Thermal Stability of Amines. National Institutes of Health. [Link]

  • Thermal degradation rates of different amines. ResearchGate. [Link]

  • Thermal Degradation Of Amines For Co 2 Capture. UKnowledge. [Link]

  • Organic Chemistry – Specific Name Reactions. NCERT. [Link]

  • Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps!. YouTube. [Link]

  • Amines. NCERT. [Link]

  • An Overview of Degradation Strategies for Amitriptyline. National Institutes of Health. [Link]

Sources

Resolving poor peak shape in HPLC analysis of (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride

Welcome to the technical support guide for the HPLC analysis of this compound. This resource is designed for researchers and drug development professionals encountering challenges with poor peak shape, a common issue when analyzing basic compounds. This guide provides in-depth, cause-and-effect troubleshooting strategies to diagnose and resolve these chromatographic problems, ensuring the integrity and accuracy of your analytical data.

Part 1: Foundational Understanding & Diagnosis

Before adjusting parameters, it is crucial to understand the underlying chemical interactions that lead to poor peak shape for this specific analyte.

FAQ: Why does my peak for this compound show significant tailing?

Answer: The primary cause of peak tailing for basic compounds like your analyte on standard silica-based reversed-phase columns is secondary ionic interaction .[1][2]

Your HPLC separation should ideally be governed by a single retention mechanism: hydrophobic (partition) interactions between your analyte and the C18 stationary phase. However, a problematic secondary mechanism often interferes. Here’s the breakdown:

  • Analyte Chemistry: (R)-1-(3-Methoxyphenyl)propan-1-amine is a primary amine, making it a basic compound. In typical reversed-phase mobile phases (pH 3-7), this amine group will be protonated, carrying a positive charge (R-NH₃⁺).

  • Stationary Phase Chemistry: Standard silica-based columns have residual silanol groups (Si-OH) on their surface.[3] At mobile phase pH values above approximately 3.5-4, these silanols begin to deprotonate, creating negatively charged sites (Si-O⁻).[4]

  • The Problematic Interaction: The positively charged amine analyte is strongly attracted to these negatively charged silanol sites via an ion-exchange mechanism. This interaction is stronger and has different kinetics than the desired hydrophobic retention, causing a portion of the analyte molecules to lag behind the main peak, resulting in significant tailing.[5][6]

This dual-retention mechanism compromises peak symmetry, resolution, and quantification accuracy.[2]

cluster_0 Ideal Retention Mechanism (Hydrophobic) cluster_1 Problematic Secondary Interaction (Ionic) Analyte (R)-1-(3-Methoxyphenyl)propan-1-amine C18 C18 Stationary Phase Analyte->C18 Partitioning C18->Analyte Elution Good_Peak Result: Symmetrical Gaussian Peak Analyte_Ion Protonated Amine (R-NH₃⁺) Silanol Ionized Silanol (Si-O⁻) Analyte_Ion->Silanol Strong Adsorption Silanol->Analyte_Ion Slow Release Bad_Peak Result: Tailing Peak

Fig. 1: Competing retention mechanisms leading to peak tailing.

Part 2: Systematic Troubleshooting Guide

Follow this guide, starting with the most common and simplest solutions, before proceeding to more complex method modifications.

FAQ: I've confirmed peak tailing. What is the first step in my troubleshooting workflow?

Answer: First, eliminate systemic or "physical" issues before adjusting method chemistry. These problems are independent of the analyte and relate to the HPLC system itself.

Start Poor Peak Shape Observed Check_Fittings Step 1: Inspect All Fittings (Column, Injector, Detector) Start->Check_Fittings Fittings_OK Are they correct type? Are they swaged properly? Is tubing bottomed-out? Check_Fittings->Fittings_OK Fix_Fittings Action: Remake connections. Use appropriate zero-dead-volume fittings. Fittings_OK->Fix_Fittings No Check_Column Step 2: Evaluate Column Health Fittings_OK->Check_Column Yes Fix_Fittings->Check_Fittings Column_OK Is the column old? Has backpressure increased? Was it stored improperly? Check_Column->Column_OK Test_Column Action: Test with a simple, neutral standard (e.g., Toluene, Naphthalene). Does it also show tailing? Column_OK->Test_Column Yes/Unsure Column_Good Result: Standard peak is sharp. Tailing is specific to the amine analyte. Column_OK->Column_Good No Column_Bad Result: Tailing persists. Indicates column void or frit blockage. Test_Column->Column_Bad Test_Column->Column_Good Replace_Column Solution: Replace column. Column_Bad->Replace_Column Proceed Proceed to Chemical Troubleshooting Column_Good->Proceed

Fig. 2: Initial workflow to rule out system and column issues.

A common physical cause of peak distortion is extra-column volume, which creates space for the sample to diffuse and broaden before reaching the detector.[6] Another is column degradation, where the packed bed settles, forming a void at the inlet.[7][8] Following the workflow in Fig. 2 will quickly determine if the problem is chemical or physical.

Part 3: Method-Based Solutions for Peak Shape

If you've ruled out system issues, the solution lies in modifying the method chemistry to suppress the secondary silanol interactions.

FAQ: How can I use mobile phase pH to eliminate peak tailing for my amine?

Answer: Mobile phase pH is the most powerful tool for controlling the peak shape of ionizable compounds.[4][9] The goal is to ensure either the analyte or the silanol groups are in a neutral, non-ionic state.

  • Strategy 1: Low pH (Recommended Starting Point)

    • Mechanism: By lowering the mobile phase pH to a value between 2.5 and 3.0, you fully protonate the residual silanol groups (Si-OH). This neutralizes the silica surface, eliminating the sites for ionic interaction.[1][8] The amine analyte remains protonated (R-NH₃⁺), but without a negative site to interact with, it elutes based on its hydrophobic character, producing a sharp, symmetrical peak.

    • Caveat: At very low pH (<2.0), you risk hydrolyzing the bonded phase from the silica support, which can shorten column lifetime.[10]

  • Strategy 2: High pH (Requires a Specific Column)

    • Mechanism: By raising the mobile phase pH to a value at least 2 units above the analyte's pKa (typically pH > 9-10 for primary amines), you neutralize the amine analyte (R-NH₂).[11] Although the silanols are fully ionized (Si-O⁻), the neutral analyte has no ionic attraction to them, again resulting in excellent peak shape.

    • Caveat: Standard silica columns are not stable and will dissolve at pH > 8.[9][10] This strategy requires a modern, pH-stable column, such as a hybrid-particle or specially-bonded phase column.

pH RangeAnalyte (Amine) StateSilica Surface (Silanol) StateExpected Peak ShapeRationale
2.5 - 3.0 Cationic (R-NH₃⁺)Neutral (Si-OH) Excellent Silanols are suppressed, eliminating secondary interactions.
4.0 - 7.0Cationic (R-NH₃⁺)Anionic (Si-O⁻) Poor (Tailing) Strong ionic interaction between analyte and stationary phase.
> 9.0 Neutral (R-NH₂) Anionic (Si-O⁻)Excellent Analyte is neutral, preventing ionic interactions. Requires pH-stable column.

Protocol: Adjusting Mobile Phase pH

  • Prepare Aqueous Buffer: Choose a buffer with a pKa within +/- 1 unit of your target pH. For a target pH of 3.0, 0.1% formic acid or a phosphate buffer are excellent choices.

  • Adjust pH: Use a calibrated pH meter to adjust the pH of the aqueous portion of the mobile phase before adding the organic solvent. This is a critical step for reproducibility.[4]

  • Add Organic Modifier: Mix the pH-adjusted aqueous phase with your organic solvent (e.g., acetonitrile, methanol) to the desired final concentration.

  • Equilibrate System: Thoroughly flush the column with the new mobile phase (at least 10-15 column volumes) until the backpressure and detector baseline are stable.

FAQ: My peak shape is still not perfect at low pH. Should I consider a different column?

Answer: Yes. If pH optimization alone is insufficient, the column chemistry is the next logical parameter to address. Modern columns are designed specifically to overcome the challenges of analyzing basic compounds.

  • High-Purity, End-Capped Columns (Type B Silica): These are the modern standard. They are made from silica with very low metal contamination (which can also cause tailing) and undergo a process called "end-capping."[2][12] End-capping uses a small silylating agent to chemically bond many of the remaining accessible silanol groups, effectively shielding them from interaction with the analyte.[3]

  • Sterically Protected / Embedded Polar Group Columns: These columns have bulky side groups near the base of the C18 chain or incorporate a polar group (like a carbamate) into the alkyl chain. This design sterically hinders the analyte from accessing any remaining silanols or provides an alternative, beneficial interaction that improves peak shape.

  • Hybrid Particle Columns: These columns are built from a hybrid of silica and organic polymer. They have fewer accessible silanol groups and exhibit excellent stability across a wide pH range (typically 1-12), making them ideal for either low or high pH strategies.[10]

Column TechnologyKey FeatureAdvantage for Amine Analysis
Standard (Type A Silica)High silanol activityNot recommended; prone to severe tailing.
High-Purity, End-Capped (Type B)Reduced silanol activityGood performance at low pH. Industry standard.
Sterically Protected / Embedded PolarSilanols are shieldedExcellent peak shape, often without needing additives.
Hybrid Particle (e.g., BEH, XBridge)High pH stability, low silanol activityMost versatile; allows for high pH methods to neutralize the amine.
FAQ: What about mobile phase additives like Triethylamine (TEA)?

Answer: Adding a small amount (e.g., 0.1%) of an amine modifier like triethylamine (TEA) to the mobile phase is a traditional technique. TEA is a stronger base than the analyte and acts as a competitive "silanol blocker."[13] It preferentially interacts with the active silanol sites, effectively masking them from your analyte.

  • When to Use: This can be a useful strategy if you are constrained to using an older column with high silanol activity.

  • Drawbacks: TEA can shorten column life, may be difficult to flush from the system, and can cause baseline disturbances. With modern, high-quality columns, it is often unnecessary. It is generally better to control peak shape through proper pH selection and column choice.

Part 4: Advanced Topics & FAQs

FAQ: My analyte is a hydrochloride salt. Does this affect the analysis?

Answer: Yes, it's an important consideration. This compound is the salt of a weak base and a strong acid (HCl). When dissolved in water or a neutral, unbuffered solvent, it will hydrolyze to produce a weakly acidic solution.[14]

If you dissolve your sample in a solvent that is significantly different from your mobile phase (e.g., pure acetonitrile) and inject it into a buffered mobile phase, the mismatch in pH and solvent strength can cause peak distortion right at the column inlet.

Best Practice: Always dissolve your sample and standards in the initial mobile phase composition. This ensures that the sample is in a compatible environment upon injection, minimizing peak shape issues.

FAQ: I am seeing a split or shouldered peak. What could be the cause?

Answer: A split peak typically indicates a physical problem or a severe chemical mismatch.

  • Column Void / Partially Blocked Frit: This is the most common cause. The sample stream is disrupted as it enters the column, creating two or more paths and resulting in a split peak.[7] Refer back to the workflow in Fig. 2.

  • Sample Overload: Injecting too much sample mass can saturate the stationary phase, leading to a characteristic "shark-fin" or fronting peak, which can sometimes appear as a severe shoulder.[15] Try diluting your sample 10-fold to see if the peak shape improves.

  • Co-eluting Impurity: The shoulder could be a closely eluting impurity. Confirm by checking the purity of your standard.

  • Chiral Considerations: While typical tailing is achiral, severe peak splitting on a chiral column could indicate column degradation that has affected the chiral recognition sites.[16] However, on a standard C18 column, this is not a concern.

References

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Source: U.S. Pharmacopeia. [Link]

  • General chapter 2.2.46. Chromatographic separation techniques - European Pharmacopoeia (Ph. Eur.) . Source: European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Troubleshooting Peak Shape Problems in HPLC . Source: Waters Corporation. [Link]

  • Tips and Tricks of HPLC System Troubleshooting . Source: Agilent Technologies. [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides . Source: Crawford Scientific. [Link]

  • Understanding key points about COLUMN CHEMISTRY . Source: HPLC for Dummies! Blog. [https://hplcf dummies.blogspot.com/2013/11/understanding-key-points-about-column.html]([Link] dummies.blogspot.com/2013/11/understanding-key-points-about-column.html)

  • Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them . Source: Mastelf. [Link]

  • Silica and other materials as supports in liquid chromatography . Source: ResearchGate. [Link]

  • Separation Modes and their Mechanisms . Source: Shodex HPLC Columns. [Link]

  • Unveiling the Secrets of Silica in HPLC Columns . Source: uHPLCs Class - YouTube. [Link]

  • Effect of pH on LC-MS Analysis of Amines . Source: Waters Corporation. [Link]

  • Exploring the Role of pH in HPLC Separation . Source: Moravek. [Link]

  • Control pH During Method Development for Better Chromatography . Source: Agilent Technologies. [Link]

  • Peak Tailing in HPLC . Source: Element Lab Solutions. [Link]

  • What are amine hydrochlorides? . Source: Reddit. [Link]

  • Hydrolysis of Salts . Source: Chemistry 2e for Chem 120 (OpenStax). [Link]

  • HPLC Peak Tailing . Source: Axion Labs. [Link]

  • How to Reduce Peak Tailing in HPLC? . Source: Phenomenex. [Link]

  • Restore Chiral Column Performance: Tips for Peak Tailing, Splitting . Source: Daicel Chiral Technologies. [Link]

  • RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates . Source: Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Overcoming solubility issues with (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride in experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride (CAS No. 856562-95-3). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use, with a primary focus on overcoming solubility issues. As Senior Application Scientists, our goal is to provide not just solutions, but a deeper understanding of the chemical principles behind them.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is the hydrochloride salt of a primary amine. This salt form is intentionally created to enhance its crystallinity and solubility in aqueous or polar protic solvents.[1] Therefore, it is expected to be soluble in water and alcohols but poorly soluble in non-polar organic solvents like diethyl ether or hexanes.[1] Its solubility in solvents of intermediate polarity, such as dichloromethane (DCM), is often limited.[2]

Q2: I'm trying to run a reaction in Dichloromethane (DCM), but the compound won't dissolve. Why is this happening?

This is a classic solubility mismatch. The hydrochloride salt form is highly polar and ionic. Dichloromethane, while a versatile solvent, is not polar enough to effectively solvate the ionic salt. To achieve solubility in less polar solvents like DCM, the compound typically needs to be converted from its salt form to the non-polar "free amine" or "free base" form.[2]

Q3: What is the quickest way to solubilize this compound for an organic synthesis reaction?

For many synthetic applications (e.g., peptide couplings, amide bond formations), the most efficient method is an in situ conversion to the free amine. This involves suspending the hydrochloride salt in your reaction solvent (like DCM) and adding a non-nucleophilic organic base (e.g., triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)).[2] This deprotonates the amine, rendering it soluble in the organic solvent, allowing the reaction to proceed. The base's hydrochloride salt byproduct often precipitates and can sometimes be filtered off.

Q4: Can I heat the mixture to force it to dissolve?

Gentle warming can sometimes improve solubility or the rate of dissolution. However, excessive heating should be avoided as it can lead to the degradation of the compound.[2] It is always recommended to first try other methods like solvent selection, pH adjustment, or co-solvency before resorting to heat. If you must apply heat, do so cautiously and monitor for any changes in color or the appearance of impurities by TLC or LCMS.

In-Depth Troubleshooting Guide

Understanding the Molecule: The Key to Solubility

The structure of this compound is the foundation of its behavior. Three key features dictate its properties:

  • Primary Amine Hydrochloride (–NH₃⁺Cl⁻): The amine group is protonated, forming an ionic salt. This is the primary reason for its good water solubility and poor solubility in non-polar organic solvents.[1]

  • Methoxy Phenyl Group (–OCH₃ on an aromatic ring): This part of the molecule is lipophilic (oil-loving) and contributes to its solubility in less polar environments once the influence of the salt is removed.

  • Chiral Center: The stereocenter at the carbon adjacent to the amine group is crucial for its biological activity but does not significantly impact its general solubility profile compared to its racemate or (S)-enantiomer.[1][3]

The core issue researchers face is the conflicting nature of the polar salt and the largely non-polar organic solvents used in synthesis. The solution lies in strategically manipulating the amine group.

A Systematic Approach to Solubilization

We recommend a systematic approach to tackle solubility challenges. The following workflow provides a decision-making framework for selecting the appropriate strategy.

G cluster_0 cluster_1 Step 1: Solvent & Reaction Compatibility cluster_2 Step 2: pH Adjustment (for Organic Solvents) cluster_3 Step 3: Co-Solvency & Physical Methods cluster_4 start Start: Insoluble (R)-1-(3-Methoxyphenyl) propan-1-amine HCl q1 Is an aqueous or polar protic solvent acceptable? start->q1 q2 Can a non-nucleophilic base be added? q1->q2 No sol1 Solubilized q1->sol1 Yes q3 Try Co-Solvent System (e.g., DCM/Methanol) q2->q3 No sol2 Solubilized q2->sol2 Yes (Use Protocol 1) q4 Apply Gentle Warming or Sonication q3->q4 sol3 Solubilized q4->sol3

Caption: Troubleshooting workflow for solubilizing the target compound.

Step 1: Solvent Selection

The first and most critical step is choosing the right solvent. If your experimental conditions are flexible, selecting a solvent in which the compound is inherently soluble is the easiest path.

Solvent ClassExamplesExpected Solubility of HCl SaltRationale
Polar Protic Water, Methanol, EthanolHigh / SolubleThe ionic salt is readily solvated by polar, hydrogen-bond-donating solvents.[1][2]
Polar Aprotic DMSO, DMFModerately SolubleThese solvents have high dielectric constants that can support ions, but solubility may be lower than in protic solvents.[2]
Halogenated Dichloromethane (DCM), ChloroformSparingly Soluble / InsolubleInsufficient polarity to effectively solvate the ionic hydrochloride salt.[2]
Ethers Diethyl Ether, THFInsolubleLow polarity; often used as an anti-solvent to precipitate the compound.[2]
Hydrocarbons Hexanes, TolueneInsolubleNon-polar solvents that cannot solvate the ionic salt.
Step 2: pH Adjustment - Conversion to Free Amine

For most organic synthesis applications requiring a non-polar solvent, converting the hydrochloride salt to the free amine is necessary. This is achieved by adding a base to neutralize the HCl.

This protocol is ideal for using the compound directly in a subsequent reaction step, such as an acylation or coupling.

Materials:

  • This compound (1 equivalent)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Chloroform, THF)

  • Tertiary amine base (e.g., Triethylamine (TEA) or DIPEA, 1.0-1.1 equivalents)

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Suspend the this compound (1 eq.) in the anhydrous solvent under an inert atmosphere.

  • Cool the stirred suspension to 0 °C using an ice bath.

  • Slowly add the tertiary amine base (1.0-1.1 eq.) dropwise to the suspension.

  • Stir the mixture at 0 °C for 15-30 minutes.

  • Observation: During this time, the solid hydrochloride salt will react and dissolve as it forms the soluble free amine. A new precipitate, which is the hydrochloride salt of the tertiary amine (e.g., triethylammonium chloride), may form.[2]

  • The resulting mixture containing the dissolved free amine can often be used directly in the next step of your synthesis. Alternatively, the precipitated salt can be removed by filtration if it interferes with the reaction.

Step 3: Co-solvency and Physical Methods

If pH adjustment is not possible, other techniques can be employed.

  • Co-solvency: This technique involves using a mixture of solvents.[4] For a suspension in DCM, adding a small amount of a polar co-solvent like methanol can significantly improve solubility.[2] Start by adding the co-solvent dropwise until the solid dissolves. Be mindful that the co-solvent may affect your reaction.

  • Physical Methods:

    • Sonication: Using an ultrasonic bath can help break up solid aggregates and accelerate the dissolution process.

    • Gentle Warming: As mentioned, gentle heating can be effective but carries the risk of compound degradation.[2] Use the lowest possible temperature and shortest duration.

Advanced Formulation Strategies for Drug Development

For professionals in pharmaceutical development, overcoming poor aqueous solubility is a critical hurdle for achieving adequate bioavailability.[5][6] While the hydrochloride salt form improves water solubility, further enhancement may be needed. Several advanced strategies are available:

  • Solid Dispersions: The drug can be dispersed in a polymer matrix to improve both solubility and dissolution rate.[5][6]

  • Cyclodextrin Complexation: Cyclodextrins are molecules that can form inclusion complexes with poorly soluble drugs, effectively creating a hydrophilic outer shell that enhances aqueous solubility.[5][6]

  • Lipid-Based Formulations: For highly lipophilic drugs, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be used to present the drug in a solubilized form that facilitates absorption.[6]

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio of the drug particles, which can significantly improve the dissolution rate according to the Noyes-Whitney equation.[5][7]

The selection of an appropriate strategy depends on the drug's physicochemical properties and the desired dosage form.[8]

References
  • Benchchem. Improving solubility of H-Glu(OEt)-OEt.HCl in organic solvents. Benchchem Technical Support.
  • Sigma-Aldrich. This compound Product Page. Sigma-Aldrich.
  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab.
  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • EvitaChem. Buy this compound (EVT-1468780). EvitaChem Product Page.
  • MySkinRecipes. This compound Product Page. MySkinRecipes.
  • PubMed Central. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • PubMed Central. Solubilization techniques used for poorly water-soluble drugs.
  • ResearchGate. (PDF) Formulation strategies for poorly soluble drugs.
  • PubMed Central. Drug Solubility: Importance and Enhancement Techniques.
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Ijmsdr.
  • World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review. WJBPHS.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Analysis and Comparison of (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous characterization of chiral building blocks is paramount to ensure the synthesis of enantiomerically pure and effective pharmaceutical agents. This guide provides an in-depth technical analysis of (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride, a key chiral intermediate. We will dissect a typical Certificate of Analysis (CoA) for this compound, offering insights into the causality behind the analytical choices. Furthermore, we will objectively compare its analytical profile with its enantiomeric counterpart, (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride, and discuss its place among alternative chiral amines in asymmetric synthesis, supported by experimental data and established protocols.

Deciphering the Certificate of Analysis: A Gateway to Quality

A Certificate of Analysis is more than a mere specification sheet; it is a comprehensive quality passport for a chemical substance. For a chiral compound like this compound, the CoA provides critical data on its identity, purity, and stereochemical integrity.

Table 1: Representative Certificate of Analysis for this compound

TestSpecificationResultMethod
Appearance White to Off-White SolidConformsVisual Inspection
Identification by ¹H NMR Conforms to structureConforms¹H NMR Spectroscopy
Identification by ¹³C NMR Conforms to structureConforms¹³C NMR Spectroscopy
Purity by HPLC ≥ 98.0%99.5%HPLC
Enantiomeric Excess (e.e.) ≥ 99.0%99.8%Chiral HPLC
Elemental Analysis (CHN) C: 59.55%, H: 8.00%, N: 6.94% (Theoretical)C: 59.48%, H: 8.05%, N: 6.91%Combustion Analysis
Melting Point 170-175 °C172-174 °CCapillary Method
Residual Solvents Meets USP <467> limitsConformsHeadspace GC-MS
Water Content (Karl Fischer) ≤ 0.5%0.2%Karl Fischer Titration
Structural Elucidation: The NMR Fingerprint

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural verification. For this compound, both ¹H and ¹³C NMR are indispensable.

  • ¹H NMR Spectroscopy: This technique provides information about the chemical environment of hydrogen atoms in the molecule. The expected signals for this compound would include:

    • Aromatic protons in the 6.8-7.3 ppm region, exhibiting splitting patterns characteristic of a 1,3-disubstituted benzene ring.

    • A singlet for the methoxy (-OCH₃) protons around 3.8 ppm.

    • A multiplet for the benzylic proton (-CH-NH₃⁺) around 4.0-4.2 ppm.

    • Multiplets for the ethyl group (-CH₂CH₃) protons.

    • A broad singlet for the amine protons (-NH₃⁺), the chemical shift of which can be solvent-dependent.

  • ¹³C NMR Spectroscopy: This provides a count of the unique carbon environments. Key expected signals include:

    • Aromatic carbon signals between 110-160 ppm.

    • A signal for the methoxy carbon around 55 ppm.

    • A signal for the benzylic carbon around 50-55 ppm.

    • Signals for the ethyl group carbons.

The conformity of the observed spectra with the expected chemical shifts and coupling patterns provides a high degree of confidence in the compound's identity.

Purity and Enantiomeric Integrity: The Chromatographic Verdict

High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing both chemical and stereochemical purity.

  • Purity by HPLC: An achiral HPLC method is employed to separate the target compound from any process-related impurities or degradation products. A high percentage purity (e.g., ≥ 98.0%) indicates a successful synthesis and purification process.

  • Enantiomeric Excess (e.e.) by Chiral HPLC: This is arguably the most critical parameter for a chiral compound. Enantiomers possess identical physical and chemical properties in an achiral environment, necessitating a chiral stationary phase (CSP) for their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for resolving chiral amines.[1][2] The enantiomeric excess is a measure of the purity of one enantiomer over the other and is calculated as:

    e.e. (%) = [([R] - [S]) / ([R] + [S])] x 100

    A high e.e. (e.g., ≥ 99.0%) is crucial for pharmaceutical applications to avoid any potential off-target effects from the undesired enantiomer.

Elemental Composition and Physical Properties
  • Elemental Analysis: This technique determines the mass percentages of carbon, hydrogen, and nitrogen in the compound. The experimental values should closely match the theoretical values calculated from the molecular formula (C₁₀H₁₆ClNO), providing fundamental confirmation of the compound's composition.[3]

    Theoretical Calculation for C₁₀H₁₆ClNO (MW: 201.69 g/mol ):

    • %C = (10 * 12.01) / 201.69 * 100 = 59.55%

    • %H = (16 * 1.008) / 201.69 * 100 = 8.00%

    • %N = (1 * 14.01) / 201.69 * 100 = 6.94%

    • %Cl = (1 * 35.45) / 201.69 * 100 = 17.58%

    • %O = (1 * 16.00) / 201.69 * 100 = 7.93%

  • Melting Point: A sharp and defined melting point range is indicative of high purity. Impurities typically broaden and depress the melting point.

Comparative Analysis: (R) vs. (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride

While enantiomers share many identical properties, their interaction with a chiral environment, such as a chiral HPLC column or a biological receptor, is distinct.

Table 2: Comparative Properties of Enantiomers

Property(R)-1-(3-Methoxyphenyl)propan-1-amine HCl(S)-1-(3-Methoxyphenyl)propan-1-amine HCl
CAS Number 856562-95-32103395-83-9
Molecular Formula C₁₀H₁₆ClNOC₁₀H₁₆ClNO
Molecular Weight 201.69 g/mol 201.69 g/mol
¹H & ¹³C NMR Identical spectraIdentical spectra
Achiral HPLC Identical retention timeIdentical retention time
Chiral HPLC Different retention timeDifferent retention time
Optical Rotation Opposite signOpposite sign

The key differentiator between the (R) and (S) enantiomers lies in their chiroptical properties and their behavior in a chiral chromatographic system. In a chiral HPLC setup, one enantiomer will interact more strongly with the chiral stationary phase, resulting in a longer retention time and allowing for their separation and quantification.

Performance in Context: Comparison with Alternative Chiral Amines

This compound belongs to the broader class of chiral benzylic amines, which are widely used as resolving agents, chiral auxiliaries, and synthons in asymmetric synthesis.[4] Its performance can be compared with other commonly used chiral amines.

Table 3: Comparison of Common Chiral Amines in Asymmetric Synthesis

Chiral AmineStructureKey ApplicationsAdvantagesDisadvantages
(R)-1-Phenylethylamine Resolution of racemic acids and alcohols, chiral auxiliary.Readily available, well-established reactivity.May require derivatization for some applications.
(R)-1-(1-Naphthyl)ethylamine Higher steric hindrance for improved diastereoselectivity.Often provides higher stereoselectivity than phenylethylamine.More expensive.
(R)-1-(3-Methoxyphenyl)propan-1-amine Chiral building block for more complex molecules.The methoxy group can influence reactivity and solubility.Less commonly used than simpler analogues.
Cinchona Alkaloids (e.g., Quinine, Quinidine) Organocatalysts for a wide range of asymmetric reactions.Highly effective catalysts, naturally occurring.More complex structures, can be more expensive.

The choice of a chiral amine is highly dependent on the specific reaction and substrate. While simpler amines like (R)-1-phenylethylamine are workhorses for resolutions, the additional functionality of (R)-1-(3-Methoxyphenyl)propan-1-amine, such as the methoxy group, can be strategically employed in multi-step syntheses to introduce further chemical handles or to fine-tune electronic properties.[5]

Experimental Protocols: A Practical Guide

To ensure the scientific integrity of this guide, detailed experimental protocols for the key analytical techniques are provided below.

Chiral HPLC for Enantiomeric Excess Determination

Objective: To separate and quantify the (R) and (S) enantiomers of 1-(3-Methoxyphenyl)propan-1-amine.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based column, such as a cellulose or amylose derivative (e.g., Lux® Cellulose-1 or Chiralpak® AD-H).

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. A typical starting mobile phase could be 90:10 (v/v) Hexane:Isopropanol with 0.1% Diethylamine.

Procedure:

  • Prepare a standard solution of the racemic 1-(3-Methoxyphenyl)propan-1-amine hydrochloride in the mobile phase.

  • Prepare a sample solution of the this compound at a similar concentration.

  • Set the HPLC flow rate to 1.0 mL/min and the UV detection wavelength to a suitable value (e.g., 220 nm or 254 nm).

  • Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.

  • Inject the sample solution to determine the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (e.e.) using the peak areas.

Expected Outcome: The chromatogram of the racemic standard should show two well-resolved peaks of approximately equal area. The chromatogram of a high-purity (R)-enantiomer sample should show one major peak corresponding to the (R)-enantiomer and a very small peak, if any, corresponding to the (S)-enantiomer.

NMR Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)).

Procedure:

  • Dissolve a small amount of the sample in the chosen deuterated solvent.

  • Acquire the ¹H and ¹³C NMR spectra.

  • Process the spectra (Fourier transform, phase correction, baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and multiplicities of all signals in both spectra.

  • Compare the obtained spectra with the expected spectra for the compound.

Data Interpretation: The chemical shifts, coupling constants, and integration values should be consistent with the proposed molecular structure.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following workflow diagram is presented.

CoA_Workflow cluster_sample Sample Reception cluster_analysis Analytical Testing cluster_coa Certificate of Analysis Generation Sample This compound Appearance Visual Appearance Sample->Appearance NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR HPLC HPLC Purity Sample->HPLC Chiral_HPLC Chiral HPLC (e.e.) Sample->Chiral_HPLC Elemental Elemental Analysis Sample->Elemental MP Melting Point Sample->MP CoA Certificate of Analysis Appearance->CoA NMR->CoA HPLC->CoA Chiral_HPLC->CoA Elemental->CoA MP->CoA

Caption: Workflow for the Certificate of Analysis of this compound.

Conclusion

The comprehensive analysis of this compound, as detailed in its Certificate of Analysis, provides a robust assurance of its quality and suitability for use in research and development. Through a combination of spectroscopic and chromatographic techniques, its identity, purity, and enantiomeric integrity are rigorously established. When compared to its (S)-enantiomer and other chiral amines, its unique structural features position it as a valuable tool in the synthetic chemist's arsenal for the construction of complex, enantiomerically pure molecules. This guide serves as a testament to the importance of a thorough analytical approach in ensuring the reliability and reproducibility of chemical research.

References

  • France, S., et al. Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 2003, 103 (8), pp 2985–3012. [Link]

  • MDPI. Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. Processes, 2020, 8(12), 1629. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • ACS Publications. Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 2023, 95 (3), pp 1488–1504. [Link]

  • Yakhak Hoeji. Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases. 2019, 52(4): 255-264. [Link]

  • The Royal Society of Chemistry. Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. [Link]

  • iChemical. (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride, CAS No. 623143-35-1. [Link]

  • ResearchGate. (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 2021, 26(11), 3321. [Link]

  • Cheméo. Chemical Properties of 1-Propanamine, 3-methoxy- (CAS 5332-73-0). [Link]

  • PubChem. 3-(3-methoxyphenyl)propan-1-amine hydrochloride. [Link]

Sources

A Comparative Guide to the Enantiomers of 1-(3-Methoxyphenyl)propan-1-amine Hydrochloride: (R) vs. (S)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Drug Development

In the realm of pharmacology and drug development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is often the very basis of biological activity. Molecules that are non-superimposable mirror images of each other are known as enantiomers. While possessing identical chemical formulas and physical properties in an achiral environment, their interactions with the chiral environment of the body—comprised of enantiomerically pure proteins, enzymes, and receptors—can differ dramatically.[1] This guide provides an in-depth comparison of the (R)- and (S)-enantiomers of 1-(3-Methoxyphenyl)propan-1-amine hydrochloride, a chiral amine of interest in pharmaceutical research.

Chiral amines are fundamental building blocks in the synthesis of a vast number of biologically active compounds.[2][3] The differential effects of enantiomers are well-documented; one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects.[1] A classic example is the chiral stimulant amphetamine, where the (S)-enantiomer exhibits significantly greater central nervous system stimulating activity than the (R)-enantiomer.[4][5] Understanding and controlling the stereochemistry of drug candidates is, therefore, a cornerstone of modern drug design, mandated by regulatory agencies to ensure safety and efficacy.[1]

This guide will delve into the physicochemical properties, analytical characterization, and a predictive comparison of the biological performance of (R)- and (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride. We will provide detailed experimental protocols to empower researchers to conduct their own comprehensive evaluations.

Physicochemical and Stereochemical Properties

The hydrochloride salts of (R)- and (S)-1-(3-Methoxyphenyl)propan-1-amine are expected to be white to off-white solids.[6] While many of their physical properties are identical due to their enantiomeric relationship, their interaction with plane-polarized light is a key distinguishing feature.

Property(R)-1-(3-Methoxyphenyl)propan-1-amine HCl(S)-1-(3-Methoxyphenyl)propan-1-amine HClReference
Molecular Formula C₁₀H₁₆ClNOC₁₀H₁₆ClNO
Molecular Weight 201.70 g/mol 201.70 g/mol [6]
Appearance White to Yellow SolidWhite to Yellow Solid
CAS Number 856562-95-32103395-83-9
Optical Rotation Expected to be equal in magnitude but opposite in sign to the (S)-enantiomer.Expected to be equal in magnitude but opposite in sign to the (R)-enantiomer.[7]

Analytical Characterization: Differentiating the Enantiomers

Distinguishing and quantifying the enantiomers of 1-(3-Methoxyphenyl)propan-1-amine hydrochloride requires specialized analytical techniques capable of chiral recognition. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents, and polarimetry are the principal methods employed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers.[8] The choice of the chiral stationary phase is critical for achieving successful separation. Polysaccharide-based CSPs are often effective for resolving a wide range of chiral amines.[2]

Experimental Protocol: Chiral HPLC Separation

  • Instrumentation: HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based CSP, such as Chiralpak® IA or Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm), is a suitable starting point.[9]

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is 90:10 (v/v) hexane:isopropanol.[10]

  • Additive: To improve peak shape and resolution for basic compounds like amines, add a small amount of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase (typically 0.1% v/v).[10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a wavelength where the compound absorbs, for example, 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: Inject the racemic mixture to determine the retention times of the two enantiomers. Subsequently, inject each pure enantiomer to identify the elution order. The enantiomeric excess (e.e.) of a sample can be calculated from the peak areas of the two enantiomers.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Prepare Mobile Phase (Hexane:IPA with 0.1% DEA) SamplePrep Prepare Sample (~1 mg/mL in Mobile Phase) Equilibrate Equilibrate Chiral Column SamplePrep->Equilibrate Load Sample Inject Inject Sample (10 µL) Equilibrate->Inject Separate Isocratic Elution (1.0 mL/min) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Generate Data Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Workflow for Chiral HPLC Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

In a standard NMR experiment, enantiomers are indistinguishable. However, the addition of a chiral shift reagent, often a lanthanide complex, can induce diastereomeric interactions with the enantiomers, leading to the separation of their signals in the NMR spectrum.[11] This allows for the determination of the enantiomeric ratio.

Experimental Protocol: NMR for Enantiomeric Purity

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve an accurately weighed amount of the amine sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.

  • Addition of Chiral Shift Reagent: Add a small, incremental amount of a chiral lanthanide shift reagent, such as Yb(tfc)₃ (Tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorato]ytterbium(III)).[11]

  • Spectral Acquisition: Acquire a ¹H NMR spectrum after each addition of the shift reagent.

  • Analysis: Observe the splitting of a well-resolved proton signal (e.g., the methine proton at the chiral center) into two distinct signals corresponding to the two diastereomeric complexes. The ratio of the integrals of these two signals corresponds to the enantiomeric ratio of the sample.[12]

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral substance in solution.[13] The specific rotation is a characteristic physical property of a pure enantiomer.

Experimental Protocol: Measurement of Optical Rotation

  • Instrumentation: A polarimeter.

  • Sample Preparation: Prepare a solution of the sample at a known concentration (c) in a suitable achiral solvent (e.g., methanol or ethanol).[14]

  • Blank Measurement: Fill the polarimeter cell with the pure solvent and zero the instrument.

  • Sample Measurement: Fill the cell with the sample solution and measure the observed optical rotation (α).[14]

  • Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c) where 'l' is the path length of the cell in decimeters (dm) and 'c' is the concentration in g/mL.[14] The (R) and (S) enantiomers will have specific rotations of equal magnitude but opposite signs (+ for dextrorotatory, - for levorotatory).[7]

Polarimetry_Workflow Start Start Prep Prepare Solution (Known Concentration 'c') Start->Prep Blank Measure Blank (Pure Solvent) Prep->Blank Zero Zero Instrument Blank->Zero Sample Measure Sample (Observed Rotation 'α') Zero->Sample Calculate Calculate Specific Rotation [α] = α / (l × c) Sample->Calculate End End Calculate->End

Workflow for Polarimetry Measurement.

Performance Comparison: A Predictive Outlook

Performance MetricPredicted Outcome for (R)-EnantiomerPredicted Outcome for (S)-EnantiomerRationale/Supporting Evidence
Receptor Binding Affinity Likely to exhibit different binding affinities for target receptors compared to the (S)-enantiomer.Likely to exhibit different binding affinities for target receptors compared to the (R)-enantiomer.Enantiomers of chiral drugs often show different affinities for their biological targets due to the three-point attachment model of interaction with chiral receptors.[1]
Pharmacological Potency One enantiomer is expected to be more potent (the eutomer) than the other (the distomer).One enantiomer is expected to be more potent (the eutomer) than the other (the distomer).In the case of amphetamine, the (S)-enantiomer is a more potent CNS stimulant than the (R)-enantiomer, highlighting the profound impact of stereochemistry on pharmacological activity.[4][16]
Pharmacokinetics May exhibit stereoselective absorption, distribution, metabolism, and excretion (ADME) properties.May exhibit stereoselective absorption, distribution, metabolism, and excretion (ADME) properties.The enzymes responsible for drug metabolism are chiral and can metabolize enantiomers at different rates, leading to different pharmacokinetic profiles.[1]
Toxicology The potential for adverse effects may differ between the enantiomers.The potential for adverse effects may differ between the enantiomers.In some cases, the toxic effects of a racemic drug are associated with only one of the enantiomers.[1]

Conclusion

The principles of stereopharmacology strongly suggest that the (R)- and (S)-enantiomers of 1-(3-Methoxyphenyl)propan-1-amine hydrochloride will exhibit distinct biological profiles. While direct comparative data is lacking, the established differences in the enantiomers of structurally similar compounds like amphetamine underscore the necessity of evaluating each enantiomer independently.[4][5] The analytical protocols detailed in this guide for chiral HPLC, NMR spectroscopy, and polarimetry provide a robust framework for the separation, identification, and quantification of these enantiomers. Such characterization is an indispensable first step for any researcher or drug development professional seeking to elucidate the unique pharmacological and toxicological properties of each stereoisomer, ultimately leading to the development of safer and more effective therapeutic agents.

References

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved January 16, 2026, from [Link]

  • Subba Rao, D. V., & Sastry, B. S. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved January 16, 2026, from [Link]

  • James, T. D., & Anslyn, E. V. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210–214. [Link]

  • Dong, V. M., & Le, D. (2017). Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation. Journal of Visualized Experiments. Retrieved January 16, 2026, from [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 237-247. [Link]

  • Monte, A. P., Marona, H. R., & Trudell, M. L. (1996). Effect of a chiral 4-alkyl substituent in hallucinogenic amphetamines. Journal of Medicinal Chemistry, 39(15), 2953–2957. [Link]

  • Li, S., Liu, S., Li, Y., Wang, Z., & Zhang, Y. (2018). Optical rotation based chirality detection of enantiomers via weak measurement in frequency domain. Applied Physics Letters, 112(21), 211105. [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved January 16, 2026, from [Link]

  • Viswanathan, T., & Toland, A. (2004). NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine. Journal of Chemical Education, 81(5), 706. [Link]

  • Sweeting, L. M., Crans, D. C., & Whitesides, G. M. (1987). Determination of enantiomeric purity of polar substrates with chiral lanthanide NMR shift reagents in polar solvents. The Journal of Organic Chemistry, 52(11), 2273–2276. [Link]

  • Weisman, G. R. (1991). Spectroscopic Analysis: NMR and Shift Reagents. In Comprehensive Organic Synthesis (pp. 1-25). Pergamon.
  • ResearchGate. (2012). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2008). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved January 16, 2026, from [Link]

  • Patterson, D., & Doyle, J. M. (2012). Absolute optical chiral analysis using cavity-enhanced polarimetry. Proceedings of the National Academy of Sciences, 109(30), 11985–11989. [Link]

  • Walczak, M. A., & Wzorek, Z. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4938. [Link]

  • Solheim, G., Johansen, S., & Øiestad, E. L. A. (2020). Enantiomeric separation and quantification of R/S‐amphetamine in serum using semi‐automated liquid‐liquid extraction and ultra‐high performance supercritical fluid chromatography‐tandem mass spectrometry. Journal of Separation Science, 43(21), 4058–4066. [Link]

  • LibreTexts. (2019). 5.5 Polarimetry. Retrieved January 16, 2026, from [Link]

  • Semantic Scholar. (n.d.). Effect of a chiral 4-alkyl substituent in hallucinogenic amphetamines. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2007). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved January 16, 2026, from [Link]

  • Maira, C., & da Silva, A. B. F. (2013). The influence of R and S configurations of a series of amphetamine derivatives on quantitative structure-activity relationship models. Analytica Chimica Acta, 758, 68–77. [Link]

  • Wikipedia. (n.d.). Amphetamine. Retrieved January 16, 2026, from [Link]

  • Semantic Scholar. (n.d.). Amphetamines: Structure-Activity Relationships. Retrieved January 16, 2026, from [Link]

  • Armstrong, D. W., & Wang, X. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). Amphetamine, past and present – a pharmacological and clinical perspective. Journal of Psychopharmacology, 27(6), 479–496. [Link]

  • Kim, Y., Park, J., & Kim, D. (2018). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 26(5), 451–458. [Link]

  • ResearchGate. (2012). Straightforward preparation of biologically active 1-aryl- and 1-heteroarylpropan-2-amines in enantioenriched form. Retrieved January 16, 2026, from [Link]

  • Nogrady, T. (2012). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 17(12), 14352–14388. [Link]

  • MySkinRecipes. (n.d.). (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride. Retrieved January 16, 2026, from [Link]

  • Sharma, M., Mangas-Sanchez, J., & Paradisi, F. (2022). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Catalysts, 12(7), 738. [Link]

  • Spasov, A. A., Iezhitsa, I. N., Vassiliev, P. M., Ozerov, A. A., & Agarwal, R. (2022). The Significance of Chirality in Pharmacological and Toxicological Properties of Drugs. In Progress in Drug Research (Vol. 79, pp. 75-192). Springer, Singapore.
  • Tao, Q. F., & Zeng, S. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods, 54(1-3), 103–113. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Propanamine, 3-methoxy- (CAS 5332-73-0). Retrieved January 16, 2026, from [Link]

  • ResearchGate. (2022). Chemical structure of 1‐phenylpropan‐2‐amine and related chiral compounds used as drugs. Retrieved January 16, 2026, from [Link]

  • Papke, R. L., Horenstein, N. A., & Stokes, C. (2020). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 11(15), 2359–2369. [Link]

  • Mehvar, R. (2003). Chiral Drugs: An Overview. Current Pharmaceutical Design, 9(13), 1031-1039.
  • Meanwell, N. A. (2021). Chiral Alkyl Halides: Underexplored Motifs in Medicine. Molecules, 26(16), 4805. [Link]

  • Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • Chiralpedia. (n.d.). Chiral Drugs: A twisted tale in pharmaceuticals. Retrieved January 16, 2026, from [Link]

  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. [Link]

  • Nacher-Luis, A., & Pastor, I. M. (2024). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molbank, 2024(1), M1791. [Link]

Sources

A Researcher's Guide to the Structure-Activity Relationship of (R)-1-(3-Methoxyphenyl)propan-1-amine Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride. It is intended for researchers and drug development professionals investigating novel monoaminergic modulators. We will explore the core scaffold, its likely biological targets, and how specific structural modifications can influence potency and selectivity. This analysis is supported by detailed experimental protocols and comparative data to guide rational drug design.

Introduction: The Phenylpropan-1-amine Scaffold

The (R)-1-(3-Methoxyphenyl)propan-1-amine core structure represents a privileged scaffold in neuropharmacology. Its simple architecture, consisting of a phenyl ring, a propan-1-amine chain, and a chiral center, provides a versatile framework for interacting with various biogenic amine targets. The specific placement of the methoxy group at the meta-position of the phenyl ring is a critical determinant of its initial pharmacological profile, influencing both potency and selectivity. Understanding how modifications to this core structure impact biological activity is paramount for the development of novel therapeutic agents.

Key Biological Targets and Mechanistic Considerations

Based on the structural class, analogs of (R)-1-(3-Methoxyphenyl)propan-1-amine are anticipated to primarily interact with monoamine transporters and G-protein coupled receptors (GPCRs) that bind endogenous trace amines and classical neurotransmitters.

Monoamine Transporters: DAT, NET, and SERT

Monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are crucial for regulating neurotransmitter levels in the synaptic cleft.[1][2] These transporters are primary targets for a wide range of therapeutic agents, including antidepressants and psychostimulants.[3] Compounds can act as reuptake inhibitors, blocking the transporter's function, or as releasers, promoting the reverse transport of neurotransmitters.[4]

Serotonin 2A (5-HT2A) Receptor

The 5-HT2A receptor, a Gq-coupled GPCR, is a key player in various central nervous system functions.[5] Its activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium.[6] The 5-HT2A receptor is a significant target for antipsychotics and psychedelic compounds.[7] Structural features, particularly the substitution pattern on the phenyl ring, can dramatically influence affinity and functional activity at this receptor.[8]

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a Gs-coupled GPCR that is activated by endogenous trace amines and certain amphetamine-like substances.[9][10] Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[11][12] TAAR1 is primarily located intracellularly in monoaminergic neurons and plays a modulatory role in the activity of DAT, NET, and SERT.[9] This receptor has emerged as a promising target for the treatment of schizophrenia, depression, and addiction.[13]

Structure-Activity Relationship (SAR) Exploration

The following sections detail how modifications to the (R)-1-(3-Methoxyphenyl)propan-1-amine scaffold are predicted to influence activity at the aforementioned targets. The causality behind these predictions is rooted in established principles of medicinal chemistry and receptor pharmacology.

A. Phenyl Ring Substitution

The nature and position of substituents on the phenyl ring are critical determinants of both potency and selectivity.

  • Methoxy Group Position: The position of the methoxy group significantly impacts receptor and transporter affinity. While the parent compound has a meta-methoxy group, moving it to the ortho or para position would likely alter the binding profile. For instance, in other chemical series, a para-methoxy group has been shown to enhance cytotoxic effects in certain contexts.[14]

  • Addition of Other Substituents: Introducing other groups, such as halogens, alkyls, or additional methoxy groups, can modulate lipophilicity, electronic properties, and steric interactions. For example, halogenation of the phenyl ring in some peptide analogs has been shown to increase biological activity at multiple opioid receptors.[15] Adding a methyl group, as seen in (R)-1-(3-Methoxy-4-methylphenyl)propan-1-amine, would be expected to alter the binding pocket interactions.[16]

B. Propan-1-amine Chain Modifications

Alterations to the ethyl group of the propan-1-amine chain can influence metabolic stability and interaction with the binding pockets of target proteins.

  • Chain Length: Extending or shortening the alkyl chain can affect the optimal positioning of the crucial amine group within the binding site.

  • Alkylation of the Amine: N-alkylation (e.g., N-methyl, N-ethyl) can have a profound impact on activity. For many monoamine transporter ligands, N-methylation is a key structural feature for potency.

C. Stereochemistry

The stereochemistry at the C1 position is crucial. The (R)-enantiomer is specified, and it is highly likely that the (S)-enantiomer would exhibit a different pharmacological profile, potentially with lower potency or a different selectivity profile. This is a common feature for ligands that interact with chiral biological macromolecules.

Comparative Data Summary

The following table summarizes the predicted impact of structural modifications on the activity at key biological targets. The potencies are presented as hypothetical IC50 or EC50 values to illustrate the expected trends based on SAR principles.

Analog Modification Predicted DAT Inhibition (IC50, nM) Predicted NET Inhibition (IC50, nM) Predicted SERT Inhibition (IC50, nM) Predicted 5-HT2A Agonism (EC50, nM) Predicted TAAR1 Agonism (EC50, nM)
Parent Compound (R)-1-(3-Methoxyphenyl)propan-1-amine100 - 50050 - 200>1000500 - 1500200 - 800
Analog 1 4-Chloro substitution50 - 25020 - 100>1000200 - 1000100 - 500
Analog 2 3,4-Dimethoxy substitution200 - 800100 - 400>1000800 - 2000400 - 1200
Analog 3 N-Methylation20 - 10010 - 50500 - 1500400 - 120050 - 200
Analog 4 (S)-enantiomer>1000>1000>2000>2000>2000

Disclaimer: These values are illustrative and based on established SAR trends. Actual experimental values may vary.

Experimental Protocols

To empirically determine the pharmacological profile of novel analogs, a series of in vitro assays are required. The following protocols are standard in the field and provide a robust framework for characterization.

Protocol 1: Monoamine Transporter Uptake Inhibition Assay

This assay determines the potency of a compound to inhibit the uptake of a radiolabeled substrate into cells expressing the target transporter.[1]

Workflow Diagram:

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis plate_cells Plate HEK293 cells stably expressing DAT, NET, or SERT incubate_overnight Incubate overnight plate_cells->incubate_overnight preincubate Pre-incubate cells with test compound or vehicle incubate_overnight->preincubate add_substrate Add radiolabeled substrate (e.g., [3H]dopamine) preincubate->add_substrate incubate_short Incubate for a short period (e.g., 10 min) add_substrate->incubate_short terminate_uptake Terminate uptake by rapid washing with ice-cold buffer incubate_short->terminate_uptake lyse_cells Lyse cells terminate_uptake->lyse_cells scintillation_count Quantify radioactivity via liquid scintillation counting lyse_cells->scintillation_count calculate_inhibition Calculate percent inhibition relative to control scintillation_count->calculate_inhibition dose_response Generate dose-response curves calculate_inhibition->dose_response calculate_ic50 Calculate IC50 values dose_response->calculate_ic50

Caption: Monoamine Transporter Uptake Inhibition Assay Workflow.

Step-by-Step Methodology:

  • Cell Culture: Maintain HEK293 cells stably expressing human DAT, NET, or SERT in appropriate culture medium.

  • Plating: Plate the cells in 96-well plates at a suitable density and allow them to adhere overnight.[17]

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Assay: a. Wash the cells with assay buffer. b. Pre-incubate the cells with various concentrations of the test compound or vehicle for 10-20 minutes at 37°C. c. Initiate the uptake by adding a fixed concentration of the radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT). d. Incubate for a defined period (e.g., 10 minutes) at 37°C. e. Terminate the reaction by rapidly washing the cells with ice-cold assay buffer.

  • Detection: Lyse the cells and measure the amount of radioactivity incorporated using a liquid scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: 5-HT2A Receptor Functional Assay (Calcium Flux)

This assay measures the ability of a compound to activate the 5-HT2A receptor by detecting changes in intracellular calcium concentration.[6]

Signaling Pathway Diagram:

G cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R ca_release Ca2+ Release er->ca_release Induces ligand Analog ligand->receptor Binds

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Step-by-Step Methodology:

  • Cell Culture: Use a cell line, such as CHO or HEK293, stably expressing the human 5-HT2A receptor.

  • Plating: Plate the cells in a black-walled, clear-bottom 96-well plate and allow them to grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Use an automated liquid handler or a fluorescence plate reader with injection capabilities (e.g., a FlexStation® 3) to add serial dilutions of the test compounds to the wells.

  • Detection: Measure the fluorescence intensity kinetically before and after the addition of the compound. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Determine the maximum fluorescence response for each concentration. Plot the dose-response curve and calculate the EC50 value to determine the compound's potency as an agonist.

Protocol 3: TAAR1 Functional Assay (cAMP Accumulation)

This assay quantifies the ability of a compound to activate TAAR1 by measuring the subsequent increase in intracellular cAMP.[12]

Signaling Pathway Diagram:

G cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor TAAR1 g_protein Gs receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates atp ATP ac->atp Converts camp cAMP atp->camp pka PKA Activation camp->pka ligand Analog ligand->receptor Binds

Caption: TAAR1 Gs Signaling Pathway.

Step-by-Step Methodology:

  • Cell Culture: Use a cell line stably expressing human TAAR1.

  • Plating: Seed the cells in a suitable multi-well plate and grow to the desired confluency.

  • Assay: a. Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP. b. Add serial dilutions of the test compounds and incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Detection: Lyse the cells and measure the cAMP concentration using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the cAMP concentration for each sample from the standard curve. Plot the dose-response data and calculate the EC50 value for agonistic activity.

In Vivo Correlates

While in vitro assays are essential for initial characterization, in vivo studies are necessary to understand the full pharmacological effects of these analogs.

  • Microdialysis: This technique can be used in freely moving animals to measure the extracellular concentrations of dopamine, norepinephrine, and serotonin in specific brain regions following drug administration.[18] This provides a direct measure of a compound's ability to modulate monoamine levels in the brain.

  • Behavioral Assays: A range of behavioral tests in rodents can assess the psychostimulant, antidepressant, or anxiolytic-like effects of the compounds.[19] For example, locomotor activity can be used to screen for stimulant effects.[19]

Conclusion

The this compound scaffold provides a promising starting point for the development of novel modulators of the monoaminergic system. A systematic approach to SAR, guided by the robust in vitro and in vivo assays detailed in this guide, will be critical for optimizing potency, selectivity, and overall pharmacological profile. By understanding the causal relationships between chemical structure and biological activity, researchers can rationally design the next generation of therapeutics for a range of neurological and psychiatric disorders.

References

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Tale-Agha, F., et al. (2020). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. Pharmaceutical and Biomedical Research. [Link]

  • Arora, V., et al. (2011). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Handbook of the Behavioral Neurobiology of Serotonin. [Link]

  • Tan, J. C., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules. [Link]

  • Karkhanis, A. N., et al. (2012). Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices. Journal of Neurophysiology. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. [Link]

  • Hoefner, G., et al. (2018). The Trace Amine-Associated Receptor 1 Agonist 3-Iodothyronamine Induces Biased Signaling at the Serotonin 1b Receptor. Frontiers in Pharmacology. [Link]

  • Baumann, M. H., et al. (2018). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Current Topics in Behavioral Neurosciences. [Link]

  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. [Link]

  • Lee, Y. S., et al. (2021). Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism. Molecules. [Link]

  • TW. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]

  • Montgomery, T. R., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of Pharmacological and Toxicological Methods. [Link]

  • Halberstadt, A. L., et al. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. ACS Pharmacology & Translational Science. [Link]

  • Stevenson, G. W., et al. (2011). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. The Journal of Pain. [Link]

  • Wikipedia. (n.d.). TAAR1. [Link]

  • Rothman, R. B., et al. (2011). In Vivo Effects of Amphetamine Analogs Reveal Evidence for Serotonergic Inhibition of Mesolimbic Dopamine Transmission in the Rat. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Varney, M. A., et al. (2007). Synthesis and biological evaluation of fenobam analogs as mGlu5 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Rutigliano, G., et al. (2022). Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities. ACS Pharmacology & Translational Science. [Link]

  • Mary, Y. S., et al. (2021). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. ACS Omega. [Link]

  • ResearchGate. (n.d.). Monoamine reuptake inhibitors: Highlights of recent research developments. [Link]

  • Motto, J. M., et al. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLOS ONE. [Link]

  • Blankman, M. R., et al. (1991). In vivo and in vitro studies on the neurotoxic potential of 6-hydroxydopamine analogs. Journal of Medicinal Chemistry. [Link]

  • BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. [Link]

  • Espinoza, S., et al. (2018). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers in Pharmacology. [Link]

  • ResearchGate. (n.d.). Chapter 2 Recent Developments in Monoamine Reuptake Inhibitors. [Link]

  • Staroń, J., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem. [Link]

  • Taylor & Francis Online. (n.d.). Monoamine reuptake inhibitors – Knowledge and References. [Link]

  • Gipson, C. D., et al. (2021). Behavioral effects of four novel synthetic cathinone analogs in rodents. Addiction Biology. [Link]

  • Zucchi, R., et al. (2006). Trace Amine-Associated Receptors as Emerging Therapeutic Targets. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. [Link]

  • NIST. (n.d.). 1-Propanone, 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-. [Link]

  • Wikipedia. (n.d.). Dopamine transporter. [Link]

  • ResearchGate. (n.d.). Release assay for human norepinephrine transporter (hNET) using a microfluidic perfusion platform. [Link]

  • Prisinzano, T. E., et al. (2018). Design, Synthesis, and Structure–Activity Relationship Studies of Novel GPR88 Agonists (4-Substituted-phenyl)acetamides Based on the Reversed Amide Scaffold. Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). (R)-1-(3-Methoxyphenyl)ethylamine. [Link]

  • PubChem. (n.d.). 1-(3-Methoxyphenyl)but-3-en-1-amine. [Link]

  • Kent, C. N., et al. (2022). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & Medicinal Chemistry. [Link]

Sources

Comparative study of different synthesis routes for (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereoselective synthesis of chiral amines is a cornerstone of modern medicinal chemistry. (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride is a key chiral building block, and its efficient and enantiomerically pure synthesis is of significant interest to researchers and drug development professionals. This guide provides an in-depth comparative analysis of the primary synthetic routes to this valuable compound, offering experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategy.

Introduction

(R)-1-(3-Methoxyphenyl)propan-1-amine is a crucial intermediate in the synthesis of various pharmacologically active molecules.[1] Its stereochemistry is often critical for biological activity, making enantioselective synthesis a paramount concern. This guide will explore and compare three principal strategies for obtaining the enantiomerically pure (R)-enantiomer:

  • Asymmetric Reductive Amination: A direct approach to establishing the chiral center.

  • Classical Chiral Resolution: Separation of a racemic mixture.

  • Biocatalysis: Leveraging enzymes for high stereoselectivity.

Each of these routes presents a unique set of advantages and challenges in terms of yield, enantioselectivity, cost, and scalability. The following sections will delve into the specifics of each methodology, providing the necessary data and procedural details to make an informed decision for your research and development needs.

Comparative Analysis of Synthetic Routes

The choice of synthetic route is often a balance between several key performance indicators. The following table summarizes the typical performance of each method for the synthesis of chiral amines similar to our target compound.

Parameter Asymmetric Reductive Amination (Chiral Auxiliary) Chiral Resolution (Diastereomeric Salt Crystallization) Biocatalysis (Transaminase)
Starting Material 3-MethoxyphenylpropanoneRacemic 1-(3-Methoxyphenyl)propan-1-amine3-Methoxyphenylpropanone
Typical Overall Yield 60-80%< 50% (for the desired enantiomer)80-95%
Enantiomeric Excess (ee) >95% (after purification of diastereomer)>99% (after recrystallization)>99%
Key Reagents Chiral auxiliary (e.g., (R)-α-methylbenzylamine), reducing agent (e.g., H₂/Pd/C), Lewis acidChiral resolving agent (e.g., (+)-Dibenzoyl-D-tartaric acid)Transaminase enzyme, amine donor (e.g., isopropylamine)
Scalability GoodModerate to GoodGood
Green Chemistry Aspect Use of stoichiometric chiral auxiliary, metal catalystsUse of stoichiometric resolving agent, solvent-intensiveMild reaction conditions, biodegradable catalyst

Route 1: Asymmetric Reductive Amination with a Chiral Auxiliary

This strategy introduces the desired stereochemistry through the use of a chiral auxiliary, which directs the reduction of an intermediate imine. A common and cost-effective chiral auxiliary for the synthesis of primary amines is (R)-α-methylbenzylamine.

Mechanistic Insight

The synthesis proceeds via the formation of an imine between 3-methoxyphenylpropanone and the chiral auxiliary, (R)-α-methylbenzylamine. The steric hindrance from the phenyl group of the auxiliary directs the hydride attack from the less hindered face of the imine during the reduction step. This results in the formation of a diastereomeric mixture of the secondary amine, enriched in one diastereomer. The chiral auxiliary is then removed via hydrogenolysis to yield the desired primary amine. The choice of a Lewis acid, such as titanium(IV) isopropoxide, can enhance the rate of imine formation and the subsequent reduction.[2]

G cluster_0 Asymmetric Reductive Amination Ketone 3-Methoxyphenylpropanone Imine Diastereomeric Imine Intermediate Ketone->Imine + Auxiliary - H₂O Auxiliary (R)-α-methylbenzylamine Secondary_Amine Diastereomeric Secondary Amine Imine->Secondary_Amine Reduction (H₂/Pd/C) Primary_Amine (R)-1-(3-Methoxyphenyl)propan-1-amine Secondary_Amine->Primary_Amine Hydrogenolysis (H₂/Pd/C) HCl_Salt (R)-1-(3-Methoxyphenyl)propan-1-amine HCl Primary_Amine->HCl_Salt + HCl

Caption: Workflow for Asymmetric Reductive Amination.

Experimental Protocol

Step 1: Synthesis of (R)-N-((R)-1-(3-methoxyphenyl)propyl)-1-phenylethanamine

  • To a solution of 3-methoxyphenylpropanone (1.0 eq) in a suitable solvent such as methanol or ethanol, add (R)-α-methylbenzylamine (1.0-1.2 eq).

  • Add a Lewis acid, for example, titanium(IV) isopropoxide (0.1-0.2 eq), to the mixture.

  • The mixture is then subjected to hydrogenation. Pressurize a hydrogenation reactor containing the mixture and a palladium on carbon catalyst (5-10 mol% Pd/C) with hydrogen gas (e.g., 50 psi).

  • Stir the reaction at room temperature for 12-24 hours or until the reaction is complete as monitored by TLC or GC.

  • After the reaction, filter the catalyst and concentrate the filtrate under reduced pressure to obtain the crude diastereomeric secondary amine.

  • The diastereomers can be separated by column chromatography or crystallization to yield the pure (R,R)-diastereomer.

Step 2: Hydrogenolysis to (R)-1-(3-Methoxyphenyl)propan-1-amine

  • Dissolve the purified (R,R)-diastereomeric secondary amine in a suitable solvent like ethanol.

  • Add a palladium on carbon catalyst (10 mol% Pd/C).

  • Pressurize the reactor with hydrogen gas (e.g., 100-500 psi) and heat to 40-60 °C.

  • Stir the reaction for 24-48 hours.

  • After completion, filter the catalyst and concentrate the solvent to yield the free (R)-amine.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the obtained (R)-amine in a suitable solvent like diethyl ether or ethyl acetate.

  • Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent, until precipitation is complete.

  • Filter the precipitate and wash with cold solvent to obtain this compound.

Route 2: Chiral Resolution of Racemic 1-(3-Methoxyphenyl)propan-1-amine

This classical method involves the separation of a racemic mixture of the amine by forming diastereomeric salts with a chiral resolving agent. The different physical properties of the diastereomeric salts, such as solubility, allow for their separation by fractional crystallization.

Mechanistic Insight

The racemic amine, a base, is reacted with an enantiomerically pure chiral acid, such as (+)-dibenzoyl-D-tartaric acid.[3][4][5] This acid-base reaction forms a pair of diastereomeric salts. Due to their different three-dimensional structures, these salts exhibit different crystal packing and solubilities in a given solvent. One diastereomer will preferentially crystallize, allowing for its separation by filtration. The enantiomerically enriched amine is then liberated from the salt by treatment with a base.

G cluster_1 Chiral Resolution Racemic_Amine Racemic 1-(3-Methoxyphenyl)propan-1-amine Diastereomeric_Salts Mixture of Diastereomeric Salts Racemic_Amine->Diastereomeric_Salts + Resolving Agent Resolving_Agent (+)-Dibenzoyl-D-tartaric Acid Less_Soluble_Salt Crystallized (R)-Amine Salt Diastereomeric_Salts->Less_Soluble_Salt Fractional Crystallization More_Soluble_Salt Soluble (S)-Amine Salt Diastereomeric_Salts->More_Soluble_Salt in Mother Liquor Free_Amine (R)-1-(3-Methoxyphenyl)propan-1-amine Less_Soluble_Salt->Free_Amine + Base (e.g., NaOH) HCl_Salt (R)-1-(3-Methoxyphenyl)propan-1-amine HCl Free_Amine->HCl_Salt + HCl G cluster_2 Biocatalytic Synthesis (Transaminase) Ketone 3-Methoxyphenylpropanone Product_Amine (R)-1-(3-Methoxyphenyl)propan-1-amine Ketone->Product_Amine Transaminase Amine_Donor Amine Donor (e.g., Isopropylamine) Ketone_Byproduct Ketone Byproduct (e.g., Acetone) Amine_Donor->Ketone_Byproduct Transaminase Transaminase Transaminase Enzyme (PLP) HCl_Salt (R)-1-(3-Methoxyphenyl)propan-1-amine HCl Product_Amine->HCl_Salt + HCl

Caption: Workflow for Biocatalytic Synthesis.

Experimental Protocol

Step 1: Transaminase-Mediated Asymmetric Synthesis

  • In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.5), add the 3-methoxyphenylpropanone substrate. A co-solvent like DMSO may be used to improve substrate solubility.

  • Add the amine donor, typically in excess (e.g., isopropylamine).

  • Add the transaminase enzyme (either as a purified enzyme or as whole cells). Commercially available transaminase screening kits can be used to identify the optimal enzyme.

  • Add the pyridoxal-5'-phosphate (PLP) cofactor.

  • Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C) for 24-48 hours. The reaction progress can be monitored by HPLC or GC. To drive the equilibrium towards the product, the ketone byproduct (e.g., acetone) can be removed, for example, by sparging with an inert gas.

  • Once the reaction is complete, the enzyme can be removed by centrifugation or filtration.

  • Extract the product amine with an organic solvent.

  • Purify the amine by standard methods if necessary.

Step 2: Formation of the Hydrochloride Salt

  • Follow the same procedure as described in Route 1, Step 3.

Conclusion

The synthesis of enantiomerically pure this compound can be successfully achieved through several distinct routes.

  • Asymmetric reductive amination with a chiral auxiliary offers a direct and scalable approach with good yields, though it requires the use of a stoichiometric amount of the chiral auxiliary and subsequent removal.

  • Chiral resolution is a well-established and robust technique that can provide material of very high enantiomeric purity. However, the theoretical maximum yield for the desired enantiomer is 50%, and the process can be labor-intensive.

  • Biocatalysis using transaminases represents a modern, green, and highly efficient method that can provide high yields and excellent enantioselectivity under mild conditions. The availability of a suitable enzyme is the main consideration for this route.

The optimal choice of synthesis will depend on the specific requirements of the project, including scale, cost, available equipment, and green chemistry considerations. This guide provides the foundational knowledge for researchers, scientists, and drug development professionals to navigate these choices effectively.

References

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911.
  • BenchChem. (2025). Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid.
  • ChemicalBook. (2024). Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method.
  • EvitaChem. (n.d.). This compound.
  • Grogan, G., & Turner, N. J. (2016). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. Reaction Chemistry & Engineering, 1(1), 10-14.
  • Khatik, A. M., et al. (2023). Transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one: process minutiae, optimization, characterization and 'What If studies'. Bioprocess and Biosystems Engineering, 46(2), 207-225.
  • MySkinRecipes. (n.d.). This compound.
  • PubChem. (n.d.). 3-(3-methoxyphenyl)propan-1-amine hydrochloride.
  • ResearchGate. (2021). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines.
  • Science Learning Center, University of Colorado Boulder. (n.d.). Resolution of a Racemic Mixture.
  • Sigma-Aldrich. (n.d.). A Simple and Efficient Synthesis of (S)- and (R)-1-(3-Methoxyphenyl) Ethylamine.
  • Singh, R., et al. (2015). Enantioselective Synthesis of β-Arylamines via Chiral Phosphoric Acid-Catalyzed Asymmetric Reductive Amination. The Journal of Organic Chemistry, 80(12), 6367–6374.
  • TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
  • Various Authors. (2020). Various synthetic routes for the synthesis of amine 1 Comparison of the chemical and enzymatic (transaminase versus RedAm) synthesis...
  • Wang, D., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Biologics: Targets and Therapy, 18, 67-84.

Sources

A Comparative Guide to the Cross-Reactivity Profiling of (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride. In drug discovery, establishing a molecule's selectivity is as critical as determining its primary efficacy. Unintended interactions with off-target proteins can lead to adverse effects or unpredictable drug-drug interactions, derailing an otherwise promising therapeutic candidate. This document outlines the strategic rationale and detailed methodologies for a multi-tiered approach to de-risk this compound by comparing its binding and functional profile against key biological targets.

The structural backbone of this compound, a substituted propanamine, suggests a potential interaction with monoamine transporters due to its resemblance to known psychoactive agents and antidepressants.[1][2] Therefore, our investigation will begin with an assessment of its affinity for the primary monoamine transporters—serotonin (SERT), norepinephrine (NET), and dopamine (DAT)—before expanding to critical safety and metabolic off-targets.

Phase 1: Primary Target Affinity and Selectivity Profiling

The initial and most critical step is to quantify the compound's affinity for its hypothesized primary targets: the monoamine transporters. The goal is to determine not only if the compound binds but also its relative preference, which defines its pharmacological profile (e.g., selective serotonin reuptake inhibitor vs. a triple reuptake inhibitor). Radioligand binding assays are the gold standard for this purpose, providing a direct measure of binding affinity (Ki) in a high-throughput format.[3][4][5]

Experimental Rationale

We will perform competitive binding assays using membranes from cell lines stably expressing the human SERT, NET, and DAT transporters.[6][7] By measuring the concentration of our test compound required to displace a known high-affinity radioligand, we can calculate its inhibition constant (Ki). For comparative analysis, we will benchmark our test compound against established selective inhibitors: Fluoxetine (for SERT) and Desipramine (for NET).

Workflow for Primary Target Selectivity

cluster_prep Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis Compound Test Compound A & Comparators (Fluoxetine, Desipramine) Assay Incubate Membranes, Radioligand, & Test Compound (Serial Dilutions) Compound->Assay Membranes hSERT, hNET, hDAT Expressing Cell Membranes Membranes->Assay Separation Rapid Filtration over GF/B filters to separate bound vs. free ligand Assay->Separation Detection Liquid Scintillation Counting to quantify bound radioactivity Separation->Detection IC50 Generate IC50 Curves (Non-linear regression) Detection->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki Selectivity Determine Selectivity Ratios (e.g., Ki NET / Ki SERT) Ki->Selectivity

Caption: Workflow for Monoamine Transporter Selectivity Screening.

Hypothetical Comparative Data: Monoamine Transporter Affinity

The table below illustrates a potential outcome, summarizing the binding affinities (Ki, nM) for our test compound and established comparators. Lower Ki values indicate higher binding affinity.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)NET/SERT Selectivity Ratio
(R)-1-(3-MPA) HCl (Test) 15250>100016.7
Fluoxetine (SSRI Control)1.51501200100
Desipramine (NRI Control)250.83500.032

Data are hypothetical and for illustrative purposes only.

Protocol 1: Monoamine Transporter Radioligand Binding Assay

This protocol is adapted from standard methodologies for competitive binding assays.[8][9]

  • Reagent Preparation :

    • Assay Buffer : 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Radioligands : [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET, [³H]-WIN 35,428 for DAT. Prepare at a final concentration at or below the Kd value.[3]

    • Test Compounds : Prepare a 10 mM stock in DMSO. Create an 11-point serial dilution series in assay buffer.

    • Membrane Preparation : Use commercially available membrane preparations from HEK293 cells stably expressing the respective human transporter. Dilute in assay buffer to a final concentration of 5-15 µg protein per well.

  • Assay Procedure (96-well format) :

    • To each well, add 50 µL of assay buffer (for total binding) or 50 µL of a high concentration of a known inhibitor (e.g., 10 µM Fluoxetine for SERT) to define non-specific binding (NSB).

    • Add 50 µL of the diluted test compound or vehicle (DMSO in assay buffer).

    • Add 50 µL of the diluted radioligand.

    • Initiate the binding reaction by adding 50 µL of the diluted cell membrane preparation. The total volume is 200 µL.

    • Incubate for 60-90 minutes at room temperature with gentle agitation.

  • Separation and Detection :

    • Rapidly harvest the plate onto a glass fiber filter plate (e.g., Millipore MultiScreenHTS) pre-soaked in assay buffer using a cell harvester.[10]

    • Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry completely.

    • Add 50 µL of scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis :

    • Subtract the NSB counts from all other wells to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phase 2: Secondary Pharmacology and Safety Profiling

After establishing the primary target profile, the next imperative is to investigate potential off-target interactions that could pose safety risks. For compounds acting on the central nervous system, two of the most critical safety liabilities are cardiac arrhythmias mediated by hERG channel inhibition and drug-drug interactions (DDIs) caused by Cytochrome P450 (CYP) enzyme inhibition.[11][12][13]

Workflow for Secondary Safety Screening

cluster_herg Cardiac Safety cluster_cyp Metabolic DDI Risk TestCompound (R)-1-(3-MPA) HCl hERG_Assay Automated Patch Clamp (e.g., QPatch or SyncroPatch) on hERG-expressing HEK293 cells TestCompound->hERG_Assay CYP_Assay Incubate Human Liver Microsomes with CYP-specific fluorescent substrates & Test Compound TestCompound->CYP_Assay hERG_Result Determine IC50 for hERG Channel Block hERG_Assay->hERG_Result CYP_Result Determine IC50 for inhibition of major CYP isoforms (1A2, 2C9, 2C19, 2D6, 3A4) CYP_Assay->CYP_Result

Caption: Parallel workflow for assessing key safety liabilities.

A) hERG Channel Inhibition

Inhibition of the hERG potassium channel can delay cardiac repolarization, leading to QT interval prolongation and a risk of Torsades de Pointes, a life-threatening arrhythmia.[12][14] Regulatory agencies like the FDA mandate hERG liability assessment.[15] The automated patch-clamp assay is the industry standard, offering high-throughput analysis with data quality comparable to the gold-standard manual patch-clamp.[12]

Protocol 2: Automated Patch-Clamp hERG Assay
  • Cell Culture : Use HEK293 cells stably expressing the hERG channel. Culture under standard conditions until ~80% confluency.

  • Assay Preparation :

    • Prepare extracellular and intracellular solutions appropriate for recording potassium currents.

    • Prepare a concentration-response series of the test compound (e.g., 0.1, 1, 10, 30 µM) and a positive control (e.g., E-4031, a potent hERG blocker).[12]

  • Electrophysiology Recording (e.g., QPatch system) :

    • Cells are automatically captured, and a whole-cell patch-clamp configuration is established.

    • A specific voltage protocol is applied to elicit the characteristic hERG tail current. A baseline recording is established in the vehicle solution.[15]

    • The test compound is applied sequentially at increasing concentrations, with the current measured at each concentration until a steady-state effect is observed (typically 3-5 minutes).

  • Data Analysis :

    • Measure the peak tail current amplitude at each concentration.

    • Calculate the percentage inhibition relative to the baseline vehicle control.

    • Plot the percent inhibition against the log concentration and fit the data to a Hill equation to determine the IC50 value.

B) Cytochrome P450 (CYP) Enzyme Inhibition

CYP enzymes are crucial for the metabolism of most drugs. Inhibition of these enzymes by a co-administered drug can lead to elevated plasma levels of the substrate drug, increasing the risk of toxicity.[11][16] Assessing inhibition of the five major isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a core component of preclinical safety testing as recommended by FDA and EMA guidelines.[13][17]

Protocol 3: CYP Inhibition Assay (Fluorometric)
  • Reagent Preparation :

    • Reaction Buffer : Potassium phosphate buffer (pH 7.4).

    • Enzyme Source : Human Liver Microsomes (HLM) containing a mixture of CYP enzymes.[17]

    • Substrates : Use commercially available fluorogenic substrates specific for each CYP isoform (e.g., Vivid® substrates).[18]

    • Cofactor : Prepare a solution of NADPH regenerating system.

    • Positive Controls : Use a known selective inhibitor for each isoform (e.g., ketoconazole for CYP3A4).[16]

  • Assay Procedure :

    • In a black 96-well plate, add HLM, reaction buffer, and the test compound or positive control inhibitor over a range of concentrations.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding a mixture of the specific substrate and the NADPH regenerating system.

    • Incubate at 37°C for the specified time (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., acetonitrile).

  • Detection and Analysis :

    • Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths for the metabolite product.

    • Calculate the percent inhibition for each concentration relative to the vehicle control.

    • Plot the data and determine the IC50 value using non-linear regression.

Hypothetical Comparative Data: Safety and Metabolic Profile

This table presents a potential safety profile for the test compound compared to a "dirty" drug (one with multiple off-target effects) and a "clean" drug.

CompoundhERG IC50 (µM)CYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
(R)-1-(3-MPA) HCl (Test) > 30> 50258> 50
"Dirty" Drug Example0.5250.81.5
"Clean" Drug Example> 50> 50> 50> 50> 50

Data are hypothetical and for illustrative purposes only.

Phase 3: Tissue Cross-Reactivity (TCR) Studies

While primarily a regulatory requirement for biologics, assessing unintended binding in a panel of tissues can provide invaluable insight into potential organ-specific toxicity for small molecules.[19][20] These studies, typically conducted using immunohistochemistry (IHC), can identify unexpected "off-target" binding epitopes in various human tissues.[19][21]

Conceptual Framework for Tissue Cross-Reactivity

The goal is to determine if the test compound binds to any unintended sites across a comprehensive panel of normal human tissues, as recommended by FDA guidelines for biologics, which serves as a best-practice model.[20][22][23]

Protocol 4: Immunohistochemistry (IHC) for Off-Target Binding
  • Tissue Panel : A standard panel includes up to 38 different frozen normal human tissues, sourced from at least three different donors.[21][23]

  • Compound Labeling : The test compound must be labeled in a way that allows for detection (e.g., biotinylation) without compromising its binding characteristics.

  • IHC Staining :

    • Cryosection the frozen tissues.

    • Apply the labeled test compound at several concentrations to the tissue sections.

    • To determine specificity, include a competition control where sections are co-incubated with an excess of the unlabeled test compound.

    • Use a detection system (e.g., streptavidin-horseradish peroxidase) followed by a chromogen to visualize binding.

  • Pathological Evaluation :

    • A board-certified pathologist examines all slides.

    • The location, intensity, and cell type of any staining are documented.

    • Specific binding is confirmed if the staining is blocked in the competition control slides.

Synthesis and Conclusion

The comprehensive cross-reactivity profiling outlined in this guide provides a robust framework for de-risking this compound. By systematically comparing its activity at primary targets against its interactions with key safety off-targets, a clear picture of its therapeutic window and potential liabilities emerges.

Based on the hypothetical data presented:

  • Primary Profile : The compound shows a moderate preference for SERT over NET (16.7-fold selectivity) and is largely inactive at DAT, suggesting a primary SSRI mechanism with some NRI activity.

  • Safety Profile : The compound demonstrates a good safety profile. The hERG IC50 of >30 µM is well above a concentration that would typically raise clinical concerns. Its CYP inhibition profile is largely clean, with only weak inhibition of CYP2D6, suggesting a low risk for most drug-drug interactions.

This multi-phase, comparative approach ensures that decisions made during drug development are based on a holistic understanding of the compound's pharmacology, maximizing the potential for clinical success while prioritizing safety.

References

  • U.S. Food and Drug Administration (FDA). (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • Sitte, H. H., & Freissmuth, M. (2003). Binding and transport in norepinephrine transporters. Real-time, spatially resolved analysis in single cells using a fluorescent substrate. PubMed. [Link]

  • Eshleman, A. J., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC. [Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

  • Inglese, J., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

  • Eurofins Discovery. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]

  • OracleBio. (2023). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. [Link]

  • Precision For Medicine. Tissue Cross-Reactivity Studies. [Link]

  • Eurofins Discovery. NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. PubMed. [Link]

  • De Klerck, K., et al. (2022). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

  • Sitte, H. H., & Freissmuth, M. (2016). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. [Link]

  • Evotec. hERG Safety. [Link]

  • Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry - Class II Special Controls Guidance Document: Immunohistochemistry (IHC) Applications. [Link]

  • Henry, L. K., et al. (2007). Identification of the potassium-binding site in serotonin transporter. PNAS. [Link]

  • Koldsø, H., et al. (2020). Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. Frontiers in Pharmacology. [Link]

  • Wu, J. C., & Zhang, Y. (2022). Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC. [Link]

  • BioIVT. DAT (SLC6A3) Transporter Assay. [Link]

  • Mediford Corporation. (2024). Best Practice hERG Assay. [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]

  • Reaction Biology. SERT Biochemical Binding Assay Service. [Link]

  • BioIVT. NET (SLC6A2) Transporter Assay. [Link]

  • Precision For Medicine. GLP Tissue Cross Reactivity Testing. [Link]

  • Wikipedia. Dopamine transporter. [Link]

  • ResearchGate. In vitro receptor binding assays: General methods and considerations. [Link]

  • Charles River Laboratories. Tissue Cross-Reactivity Studies. [Link]

  • Reaction Biology. Cytochrome P450 Assay Services. [Link]

Sources

Safety Operating Guide

(R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive, step-by-step framework for the proper disposal of (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride. The protocols outlined below are designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers with the knowledge for safe and responsible chemical handling.

Hazard Assessment and Risk Mitigation

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This compound, like similar amine salts, presents several risks that dictate its handling and disposal protocols.

Toxicological Profile: While specific data for this exact compound is limited, analogous structures such as (R)-(+)-1-(3-Methoxyphenyl)ethylamine and other methoxy-substituted phenylalkylamine hydrochlorides are known to be hazardous.[1][2] Key hazards include:

  • Skin and Eye Damage: These compounds can cause skin irritation or severe burns and are corrosive to the eyes, potentially leading to serious damage.[1]

  • Respiratory Irritation: Inhalation of the dust can cause respiratory tract irritation.[2]

  • Harmful if Swallowed: Ingestion can cause severe damage to the digestive tract.[1][3]

  • Sensitization: Some amine compounds may cause an allergic skin reaction upon repeated contact.[1]

Environmental Hazards: Discharge of amine compounds into the environment must be strictly avoided.[3][4] Some are classified as harmful to aquatic life, with potentially long-lasting effects.[1] This environmental toxicity is a primary reason why disposal via the sanitary sewer system is prohibited.

Personal Protective Equipment (PPE): The identified hazards mandate the use of appropriate PPE to create a barrier between the researcher and the chemical. All handling and disposal operations must be performed wearing:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: All handling of the solid or solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]

Regulatory Compliance: The "Cradle-to-Grave" Mandate

The disposal of laboratory chemicals in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which includes its generation, transportation, treatment, storage, and disposal.[6][7]

This compound waste must be classified and managed as hazardous waste.[8][9] This classification prohibits disposal in the regular trash or down the drain and requires a strict chain of custody, culminating in treatment at a licensed facility.[10][11]

Core Disposal Protocol: A Step-by-Step Guide

The primary and only acceptable method for disposing of this chemical is through a licensed hazardous waste management company. The following protocol details the steps for accumulating this waste safely within the laboratory prior to pickup.

Step 1: Waste Classification and Segregation

  • Classification: Immediately classify all waste containing this compound as hazardous chemical waste. This includes the pure compound, solutions, and any contaminated materials (e.g., gloves, weigh paper, paper towels).

  • Segregation: Proper segregation is critical to prevent dangerous chemical reactions within the waste container.

    • Keep this amine hydrochloride waste separate from strong bases. A reaction could neutralize the hydrochloride salt, liberating the free amine, which may be more volatile and hazardous.

    • Segregate from strong oxidizing agents, acid chlorides, and acid anhydrides to avoid violent reactions.[5][12]

    • Collect solid waste (contaminated gloves, etc.) separately from liquid waste.[10]

Step 2: Waste Containerization and Labeling

  • Container Selection: Use a dedicated waste container made of a chemically compatible material, such as high-density polyethylene (HDPE).[10] The original product container can often be used if it is in good condition.[8] Ensure the container has a secure, leak-proof screw cap.[10]

  • Labeling: Proper labeling is a cornerstone of RCRA compliance.[8]

    • Affix a hazardous waste tag to the container as soon as the first drop of waste is added.

    • Clearly write the words "HAZARDOUS WASTE ".[8]

    • List all chemical constituents by their full name, including "this compound" and any solvents, with their approximate percentages.[8]

  • Container Management: The container must be kept tightly closed at all times, except when you are actively adding waste.[8] This prevents the release of vapors and reduces the risk of spills.

Step 3: Accumulation and Storage

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9] This area should be secondary containment (such as a tray) to contain any potential leaks.

  • Compatibility: Store the container with other compatible wastes. For example, keep it separate from containers of acids or oxidizers.[9]

Step 4: Arranging for Disposal

  • Contact EHS: Once the container is full or you are finished with the project, contact your institution's Environmental Health and Safety (EHS) department to request a hazardous material pickup.[8]

  • Final Disposal Method: Your EHS office will coordinate with a licensed waste disposal vendor. The vendor will transport the waste for final destruction, typically via high-temperature incineration at a permitted facility, which is the environmentally preferred method for organic compounds.[4]

Disposal Data Summary

ParameterGuideline / RequirementRationale / Source
Waste Classification Hazardous Chemical WastePrevents improper disposal and ensures compliance with federal regulations.[6][8]
Incompatible Wastes Strong Bases, Strong Oxidizing Agents, Acid ChloridesTo prevent dangerous chemical reactions such as gas evolution or exothermic events.[5][12]
Container Type High-Density Polyethylene (HDPE) or other compatible material with a screw cap.Ensures chemical compatibility and prevents leaks or spills.[10]
Required Labeling "HAZARDOUS WASTE", full chemical names, and percentages.Mandated by RCRA for safety, proper handling, and final disposal.[8]
Primary Disposal Route Licensed Professional Waste Disposal Service (via EHS).Ensures the chemical is destroyed in an environmentally sound and legally compliant manner.[2][4]
Prohibited Actions Do not dispose of in trash. Do not pour down the drain.Protects sanitation workers, plumbing infrastructure, and the environment.[3][11]

Chemical Waste Disposal Workflow

The following diagram illustrates the decision-making process for managing this compound waste from generation to disposal.

G cluster_0 Waste Generation & Handling cluster_1 Routine Disposal Path cluster_2 Emergency Spill Response start Waste Generated (e.g., unused chemical, solution, contaminated material) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat in Fume Hood) start->ppe classify Classify as Hazardous Waste ppe->classify spill Spill Occurs ppe->spill segregate Segregate from Incompatible Chemicals classify->segregate containerize Place in Labeled, Closed, Compatible Container segregate->containerize store Store in Satellite Accumulation Area (SAA) containerize->store request_pickup Contact EHS for Waste Pickup store->request_pickup disposal Licensed Vendor Disposal (Incineration) request_pickup->disposal absorb Contain & Absorb Spill with Inert Material spill->absorb decon Decontaminate Area absorb->decon collect_spill Collect Spill Debris as Hazardous Waste decon->collect_spill collect_spill->containerize

Caption: Decision workflow for handling and disposing of this compound waste.

Emergency Procedures: Spill and Exposure Management

Small Spill Cleanup:

  • Ensure appropriate PPE is worn, including respiratory protection if not in a fume hood.

  • Contain the spill by creating a dike around the edges with an inert absorbent material like vermiculite, sand, or cat litter.[13]

  • Working from the outside in, cover the spill with the absorbent material.

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3][5]

  • Decontaminate the spill area with a suitable cleaning solution. Collect the cleaning materials and rinsate as hazardous waste.

  • Label the container and manage it according to the core disposal protocol.

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately wash affected skin with plenty of soap and water while removing contaminated clothing. Seek medical attention if irritation persists.[2][3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][5]

By adhering to these scientifically grounded procedures, researchers can effectively manage the risks associated with this compound, ensuring a safe laboratory environment and responsible stewardship of chemicals.

References

  • SAFETY DATA SHEET - 4`-Methoxypropiophenone. (2025). Google.
  • Chemical Safety Data Sheet MSDS / SDS - 3-AMINO-3-(4-CHLORO-PHENYL)-PROPAN-1-OL. (2025). ChemicalBook.
  • SAFETY DATA SHEET - 1-Amino-3-(4-methoxyphenoxy)propan-2-ol. (2023). Fisher Scientific.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.United Nations Office on Drugs and Crime.
  • Guidelines: Handling and Disposal of Chemicals.Purdue College of Engineering.
  • RCRA.Case Western Reserve University Environmental Health and Safety.
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). US EPA.
  • Resource Conservation and Recovery Act (RCRA) Overview. (2025). US EPA.
  • Summary of the Resource Conservation and Recovery Act. (2025). US EPA.
  • Proper disposal of AF 430 Amine: A Guide for Laboratory Professionals.Benchchem.
  • SAFETY DATA SHEET - (R)-(+)-1-(3-Methoxyphenyl)ethylamine, ChiPros.Fisher Scientific.
  • 3-METHOXYPROPYLAMINE, 99.5%.North Metal and Chemical Company.
  • 1-(2,5-Dimethoxyphenyl)propan-1-amine hydrochloride Safety Data Sheet.AK Scientific, Inc..
  • Guide for Chemical Spill Response.American Chemical Society.
  • SAFETY DATA SHEET - 3-Methoxypropylamine. (2010). Fisher Scientific.
  • CHEMICAL WASTE MANAGEMENT GUIDE.Auburn Research.
  • SAFETY DATA SHEET - 2-(3-Methoxyphenyl)ethylamine. (2018). TCI Chemicals.

Sources

A Researcher's Guide to the Safe Handling of (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a novel compound in the landscape of pharmaceutical research and development, (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride demands a meticulous approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our goal is to empower researchers, scientists, and drug development professionals with the knowledge to handle this and similar chemical entities with the utmost confidence and care.

Hazard Assessment: Understanding the Risks

Based on data from related compounds, this compound is anticipated to present the following hazards:

  • Skin Corrosion/Irritation: Aromatic amines can be corrosive or irritating to the skin, potentially causing redness, itching, and in severe cases, chemical burns.[1][2][3][4]

  • Serious Eye Damage/Irritation: Contact with the eyes can cause severe irritation or irreversible damage.[1][2][3][4][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[2][5]

  • Skin Sensitization: Some individuals may develop an allergic skin reaction after repeated exposure.[3][6]

Hazard Summary Table

Hazard ClassificationAnticipated SeveritySupporting Evidence from Analogous Compounds
Skin Corrosion/IrritationCategory 1B or 2Causes severe skin burns and eye damage / Causes skin irritation.[1][2][3][4]
Serious Eye Damage/IrritationCategory 1 or 2ACauses serious eye damage / Causes serious eye irritation.[1][2][3][4][5]
Specific Target Organ ToxicityCategory 3 (Respiratory)May cause respiratory irritation.[2][5]
Skin SensitizationCategory 1May cause an allergic skin reaction.[3][6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The following recommendations are based on a thorough risk assessment.

Eye and Face Protection
  • Chemical Safety Goggles: These are mandatory to protect against splashes. They must be worn whenever handling the solid or solutions. Standard safety glasses do not provide adequate protection.

  • Face Shield: A face shield should be worn in conjunction with safety goggles when there is a significant risk of splashing, such as during bulk transfers or when working with larger quantities.

Skin Protection
  • Gloves: The choice of glove material is critical. While nitrile gloves are common in laboratories, they may offer limited protection against aromatic amines.[7][8] For prolonged contact or immersion, consider more robust options.

    • Double Gloving: Wearing two pairs of nitrile gloves can provide an additional layer of safety for short-duration tasks.

    • Neoprene or Butyl Rubber Gloves: For extended handling, these materials generally offer better resistance to a wider range of chemicals, including amines.[9][10][11] Always check the manufacturer's glove compatibility chart for specific chemicals.

  • Laboratory Coat: A flame-resistant lab coat is essential to protect against splashes and should be fully buttoned.

  • Closed-Toed Shoes: These are a fundamental requirement in any laboratory setting to protect against spills.

Respiratory Protection
  • Work in a Ventilated Area: All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[1][6][12]

  • Respirator: If engineering controls are not sufficient or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6]

PPE Selection Workflow

PPE_Workflow start Handling (R)-1-(3-Methoxyphenyl) propan-1-amine hydrochloride fume_hood Work in a Chemical Fume Hood? start->fume_hood goggles Wear Chemical Safety Goggles fume_hood->goggles Yes end Proceed with Caution fume_hood->end No (Not Recommended) lab_coat Wear Flame-Resistant Lab Coat goggles->lab_coat gloves Select Appropriate Gloves (Neoprene/Butyl for extended use) lab_coat->gloves face_shield Wear Face Shield (in addition to goggles) gloves->face_shield face_shield->end If splash risk face_shield->end No splash risk

Caption: A workflow for selecting appropriate PPE.

Operational and Disposal Plans

A clear plan for handling and disposal is essential for maintaining a safe laboratory environment.

Safe Handling Procedures
  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1][6] Prepare all necessary equipment and reagents in advance to minimize handling time.

  • Weighing: Weigh the solid compound within a chemical fume hood. Use a disposable weighing boat to prevent contamination of balances.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.

  • Transfers: Use appropriate tools (spatulas, pipettes) for transfers to avoid generating dust or splashes.

  • Decontamination: After handling, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin immediately and thoroughly.[2]

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][12]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1][6]

  • The storage area should be clearly labeled.

Disposal Plan
  • Waste Identification: All waste contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, weighing boats, and paper towels should be placed in a designated, labeled hazardous waste container.

    • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[1][2]

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[1][3][12]

Safe Handling and Disposal Workflow

Handling_Disposal_Workflow cluster_handling Safe Handling cluster_disposal Disposal prep Preparation: Eyewash/Shower Check weigh Weighing in Fume Hood prep->weigh dissolve Dissolving: Slow Addition weigh->dissolve transfer Transfers: Use Proper Tools dissolve->transfer decon Decontamination transfer->decon identify Identify as Hazardous Waste decon->identify Generate Waste segregate Segregate Solid & Liquid Waste identify->segregate dispose Dispose via EHS segregate->dispose

Caption: A workflow for the safe handling and disposal of the chemical.

By adhering to these guidelines, researchers can mitigate the risks associated with handling this compound and ensure a safe and productive research environment. Remember, safety is a continuous process of assessment and vigilance.

References

  • International Enviroguard. Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023-12-14). [Link]

  • Safeopedia. Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe. (2024-05-13). [Link]

  • University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. [Link]

  • OSHA. OSHA Glove Selection Chart. [Link]

  • Smooth-On. Safety Data Sheet - SDS No. 32B. (2023-02-09). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.